JJH260
Description
Properties
IUPAC Name |
[7-[4-(dimethylamino)benzoyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN5O5/c1-31(2)24-11-7-22(8-12-24)26(36)33-17-18-34-25(19-33)27(37)35(28(34)38)40-29(39)32-15-13-21(14-16-32)4-3-20-5-9-23(30)10-6-20/h5-12,21,25H,3-4,13-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISSJZZMOJQTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN3C(C2)C(=O)N(C3=O)OC(=O)N4CCC(CC4)CCC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JJH260: A Covalent Inhibitor of the Atypical Threonine Hydrolases AIG1 and ADTRP
An In-depth Technical Guide for Drug Development Professionals
Introduction
JJH260 is a potent, cell-active N-hydroxyhydantoin (NHH) carbamate inhibitor targeting the atypical integral membrane threonine hydrolases, Androgen-Induced Gene 1 (AIG1) and Androgen-Dependent TFPI-Regulating Protein (ADTRP).[1][2] These enzymes have been identified as the principal hydrolases responsible for the degradation of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of bioactive lipids with anti-inflammatory and anti-diabetic properties.[3][4] The discovery of this compound provides a critical chemical tool for studying the physiological roles of AIG1, ADTRP, and FAHFA signaling, and represents a potential starting point for therapeutic development in metabolic and inflammatory diseases. This document provides a comprehensive technical overview of this compound, including its inhibitory profile, the experimental protocols used for its characterization, and the signaling pathways of its targets.
Quantitative Data Summary
The inhibitory activity of this compound against its primary targets and identified off-targets has been characterized through various biochemical and proteomic methodologies. The key quantitative data are summarized below.
Table 1: Inhibitory Potency (IC₅₀) of this compound
| Target Enzyme | Assay Type | IC₅₀ Value (µM) | Source |
| Human AIG1 | FP-labeling Inhibition | 0.50 ± 0.14 | [2] |
| Human AIG1 | FAHFA Hydrolysis Inhibition | 0.57 ± 0.14 | [1][2] |
| Human ADTRP | FP-labeling Inhibition | 8.5 | [1][2] |
FP: Fluorophosphonate probe. Data represent mean values ± s.e.m. or s.d. where specified.
Table 2: Kinetic Parameters of AIG1 Inhibition by this compound
| Target Enzyme | Parameter | Value | Source |
| Human AIG1 | kobs/[I] | 300 ± 25 M⁻¹s⁻¹ | [2] |
kobs/[I]: Apparent second-order rate constant of inhibition.
Table 3: Profile of Off-Target Serine Hydrolases Inhibited by this compound
| Off-Target Enzyme | Enzyme Class | Source |
| ABHD6 | Serine Hydrolase | [1][2] |
| LYPLA1 | Lysophospholipase | [1][2] |
| LYPLA2 | Lysophospholipase | [1][2] |
| PPT1 | Palmitoyl-Protein Thioesterase 1 | [2] |
Off-targets were identified using Activity-Based Protein Profiling (ABPP) techniques.
Signaling Pathways and Mechanism of Action
This compound exerts its effect by inhibiting AIG1 and ADTRP, which in turn modulates the levels of FAHFAs and affects downstream signaling pathways.
Caption: Logical diagram of this compound's mechanism of action.
AIG1 and ADTRP are transmembrane threonine hydrolases that degrade bioactive FAHFAs.[2][3] this compound covalently modifies the catalytic threonine residue, blocking this hydrolytic activity. This leads to an accumulation of FAHFAs, which can then exert their anti-inflammatory and metabolic benefits.
AIG1-Modulated Signaling Pathway
AIG1 has been identified as an interacting partner of the E3 ligase Pirh2 and can activate the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[5][6]
Caption: AIG1 interaction with Pirh2 and activation of NFAT signaling.
ADTRP-Modulated Signaling Pathways
ADTRP is a multifunctional protein involved in coagulation and vascular development. It regulates the expression of Tissue Factor Pathway Inhibitor (TFPI) and negatively regulates the canonical Wnt signaling pathway.[7][8][9]
Caption: ADTRP's role in regulating TFPI and Wnt signaling.
Experimental Protocols
The characterization of this compound involved several key experimental methodologies, primarily centered around Activity-Based Protein Profiling (ABPP).
Experimental Workflow Overview
Caption: Workflow for the discovery and characterization of this compound.
Competitive Activity-Based Protein Profiling (ABPP) for IC₅₀ Determination
This method is used to assess an inhibitor's ability to compete with a broad-spectrum activity-based probe for binding to the enzyme's active site.
-
Proteome Preparation: Membrane proteomes from HEK293T cells overexpressing human AIG1 (hAIG1) are prepared.
-
Inhibitor Incubation: Aliquots of the membrane proteome are pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.[10]
-
Probe Labeling: A fluorophosphonate-rhodamine (FP-Rh) probe is added to each sample (e.g., 1 µM final concentration) and incubated for another 30 minutes at 37°C.[2][10] This probe covalently labels the active site of accessible hydrolases.
-
SDS-PAGE Analysis: The reaction is quenched with a reducing sample buffer. Proteins are separated by SDS-PAGE.
-
Visualization and Quantification: The gel is scanned for fluorescence. The intensity of the band corresponding to hAIG1 (at ~15-25 kDa) is quantified.[2] A decrease in fluorescence intensity relative to the control indicates inhibition.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of residual probe labeling against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
FAHFA Hydrolysis Assay
This assay directly measures the enzymatic activity of AIG1/ADTRP and its inhibition by this compound.
-
Proteome and Inhibitor Incubation: As in the ABPP protocol, membrane proteomes from hAIG1-transfected cells are pre-incubated with various concentrations of this compound for 30 minutes at 37°C.[10]
-
Substrate Addition: The substrate, 9-palmitic acid ester of hydroxy-stearic acid (9-PAHSA), is added to the proteome samples (e.g., 100 µM final concentration) and incubated for 30 minutes at 37°C to allow for enzymatic hydrolysis.[10]
-
Lipid Extraction: The reaction is quenched, and lipids are extracted from the sample, typically using a methyl tert-butyl ether (MTBE)-based liquid-liquid extraction method.
-
LC-MS Analysis: The extracted lipids are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of the hydrolyzed product (e.g., palmitic acid).
-
Data Analysis: The rate of product formation is calculated. IC₅₀ values are determined by plotting the percentage of residual hydrolytic activity against the inhibitor concentration.[2][10]
Inhibition in Intact Human Cells
This protocol validates the cell permeability and target engagement of this compound in a physiological context.
-
Cell Culture and Treatment: Human cells known to express AIG1, such as LNCaP prostate cancer cells or primary T-cells, are cultured.[1] The cells are then treated with this compound (e.g., 5 µM) or vehicle control for a defined period (e.g., 4 hours) at 37°C in culture media.[2]
-
FAHFA Hydrolysis Measurement: A labeled version of the substrate (e.g., ¹³C,²H-PAHSA) is added to the intact cells and incubated.[2]
-
Analysis: After incubation, lipids are extracted from the cells and media. The amount of hydrolyzed, labeled product is quantified by LC-MS. A reduction in product formation in this compound-treated cells compared to controls demonstrates in-situ inhibition of FAHFA hydrolase activity.[2]
Conclusion
This compound is a well-characterized covalent inhibitor of the FAHFA hydrolases AIG1 and ADTRP. Its demonstrated potency and cell-based activity make it an invaluable tool for probing the biology of the AIG1/ADTRP/FAHFA axis. The quantitative data and established protocols detailed in this guide provide a solid foundation for researchers utilizing this compound in studies of metabolic disease, inflammation, and other physiological processes regulated by this novel signaling pathway. Further optimization to improve selectivity and in vivo properties could pave the way for new therapeutic agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AIG1 is a novel Pirh2-interacting protein that activates the NFAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AIG1 androgen induced 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Androgen-dependent tissue factor pathway inhibitor regulating protein: a review of its peripheral actions and association with cardiometabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Role of ADTRP (Androgen‐Dependent Tissue Factor Pathway Inhibitor Regulating Protein) in Vascular Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of JJH260 in the Investigation of FAHFA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-inflammatory and anti-diabetic properties. The study of their metabolism is crucial for understanding their physiological roles and for the development of novel therapeutics. A key challenge in this field has been the transient nature of FAHFAs, which are rapidly hydrolyzed in vivo. The discovery of specific chemical probes to modulate the activity of FAHFA-metabolizing enzymes has been a significant advancement. This technical guide focuses on the pivotal role of JJH260, a potent inhibitor of FAHFA hydrolases, in the elucidation of FAHFA metabolism.
This compound: A Chemical Probe for FAHFA Metabolism
This compound is a carbamate-based inhibitor that has been instrumental in identifying and characterizing the key enzymes responsible for FAHFA degradation. It acts as a dual inhibitor of two transmembrane threonine hydrolases: Androgen-Induced Gene 1 (AIG1) and Androgen-Dependent TFPI-Regulating Protein (ADTRP) .[1][2][3] By covalently modifying the active site threonine of these enzymes, this compound effectively blocks their hydrolytic activity, leading to an accumulation of endogenous FAHFAs. This allows for the detailed study of their downstream signaling pathways and physiological effects.
Mechanism of Action
The primary mechanism of this compound involves the irreversible inactivation of AIG1 and ADTRP. These enzymes are responsible for the hydrolysis of the ester bond in FAHFAs, releasing the constituent fatty acid and hydroxy fatty acid. By inhibiting these enzymes, this compound serves as a powerful tool to artificially elevate FAHFA levels, mimicking a state of increased FAHFA production and enabling researchers to investigate their biological functions in various experimental models.
Quantitative Data on this compound and Related Inhibitors
The following table summarizes the key quantitative data for this compound and a related, in vivo-active inhibitor, ABD-110207.
| Inhibitor | Target Enzyme | IC50 (nM) | Assay Conditions | Reference |
| This compound | AIG1 | 5.7 | Recombinant human AIG1, 9-PAHSA substrate | Parsons et al., 2016 |
| ADTRP | 8.5 | Recombinant human ADTRP, 9-PAHSA substrate | Parsons et al., 2016 | |
| ABD-110207 | AIG1 | 150 | Not specified | Kolar et al., 2020 |
| ADTRP | 300 | Not specified | Kolar et al., 2020 |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study FAHFA metabolism. These protocols are based on the methods described in the primary literature.
In Vitro FAHFA Hydrolase Activity Assay
This protocol is designed to determine the inhibitory potency of compounds like this compound against AIG1 and ADTRP.
Materials:
-
Recombinant human AIG1 or ADTRP
-
9-PAHSA (palmitic acid-9-hydroxy-stearic acid) or other FAHFA substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA
-
This compound or other test inhibitors dissolved in DMSO
-
LC-MS/MS system for lipid analysis
Procedure:
-
Prepare a solution of the recombinant enzyme (AIG1 or ADTRP) in the assay buffer to a final concentration of 1 µg/mL.
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine 48 µL of the enzyme solution with 1 µL of the this compound dilution (or DMSO for control).
-
Pre-incubate the enzyme-inhibitor mixture for 30 minutes at 37°C.
-
Initiate the reaction by adding 1 µL of the FAHFA substrate (e.g., 100 µM 9-PAHSA in ethanol) to a final concentration of 2 µM.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
Quench the reaction by adding 100 µL of ice-cold methanol.
-
Extract the lipids by adding 200 µL of chloroform and 50 µL of water. Vortex and centrifuge at 2000 x g for 10 minutes.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Quantify the remaining FAHFA substrate and/or the product (hydroxy fatty acid) to determine the enzyme activity and calculate the IC50 value for the inhibitor.
Cell-Based FAHFA Hydrolysis Assay
This protocol allows for the assessment of this compound's ability to inhibit FAHFA hydrolysis in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Plasmid encoding for human AIG1 or ADTRP (optional, for overexpression)
-
Transfection reagent (if applicable)
-
This compound dissolved in DMSO
-
9-PAHSA or other FAHFA substrate
-
PBS (Phosphate-Buffered Saline)
-
Methanol, Chloroform
-
LC-MS/MS system
Procedure:
-
Seed HEK293T cells in 6-well plates and grow to ~80% confluency.
-
(Optional) Transfect cells with the AIG1 or ADTRP expression plasmid and incubate for 24-48 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) in fresh media for 4 hours.
-
Spike the media with the FAHFA substrate (e.g., 10 µM 9-PAHSA) and incubate for an additional 2 hours.
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 500 µL of ice-cold methanol and scraping the cells.
-
Transfer the cell lysate to a glass tube and perform a lipid extraction as described in the in vitro assay (steps 8-10).
-
Analyze the lipid extracts by LC-MS/MS to quantify the levels of the FAHFA substrate and its hydrolysis products.
In Vivo Inhibition of FAHFA Hydrolases in Mice
This protocol describes the administration of a FAHFA hydrolase inhibitor to mice to study its effects on endogenous FAHFA levels. The inhibitor ABD-110207 has been shown to be active in vivo.[3]
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
ABD-110207 or other in vivo-active inhibitor
-
Vehicle solution (e.g., 18:1:1 saline:emulphor:ethanol)
-
Anesthesia (e.g., isoflurane)
-
Tissue collection tools
-
Lipid extraction reagents
-
LC-MS/MS system
Procedure:
-
Acclimate mice to the experimental conditions for at least one week.
-
Prepare the inhibitor solution in the vehicle at the desired concentration (e.g., 10 mg/kg body weight for ABD-110207).
-
Administer the inhibitor or vehicle control to the mice via intraperitoneal (i.p.) injection.
-
At a specified time point after injection (e.g., 4 hours), euthanize the mice by a humane method.
-
Immediately collect tissues of interest (e.g., liver, adipose tissue, plasma) and flash-freeze them in liquid nitrogen.
-
Store tissues at -80°C until lipid extraction.
-
For lipid extraction, homogenize the frozen tissue in a suitable volume of ice-cold methanol.
-
Perform a Bligh-Dyer or other suitable lipid extraction method.
-
Dry the lipid extract and reconstitute for LC-MS/MS analysis.
-
Quantify the levels of various endogenous FAHFA isomers to determine the effect of the inhibitor.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FAHFA Metabolism and Inhibition by this compound.
References
Investigating the Function of AIG1 using the Selective Inhibitor JJH260: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the investigation into the function of the Androgen-Induced 1 (AIG1) protein, with a particular focus on the utility of the selective inhibitor, JJH260. AIG1, a transmembrane threonine hydrolase, has been identified as a key enzyme in the catabolism of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Understanding the functional role of AIG1 is crucial due to its implications in various physiological and pathological processes, including cancer and metabolic diseases. This document outlines detailed experimental protocols, presents quantitative data from key studies, and provides visual representations of signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting AIG1.
Introduction to AIG1
Androgen-Induced 1 (AIG1) is a multi-pass transmembrane protein whose expression is regulated by androgens.[1] Initially identified in human dermal papilla cells, AIG1 has been characterized as an atypical integral membrane hydrolase.[2][3] Its primary function is the hydrolysis of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of bioactive lipids with anti-inflammatory and anti-diabetic properties.[2][4][5] AIG1, along with its sequence-related homolog, androgen-dependent TFPI-regulating protein (ADTRP), constitutes a novel class of threonine-dependent transmembrane hydrolases.[2][3]
Functionally, AIG1 is involved in the long-chain fatty acid catabolic process.[1][6] Beyond its enzymatic activity, AIG1 has been shown to interact with the E3 ligase Pirh2, leading to the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[7][8] Dysregulation of AIG1 expression has been linked to human diseases; for instance, its downregulation is associated with shorter survival times in patients with hepatocellular carcinoma.[7]
The Chemical Probe: this compound
This compound is a potent and selective N-hydroxy hydantoin carbamate inhibitor of AIG1.[9] It serves as a valuable chemical tool for elucidating the biological functions of AIG1.
Key characteristics of this compound include:
-
Mechanism of Action: this compound covalently modifies the active site of AIG1, inhibiting its hydrolase activity.[2]
-
Potency: It effectively blocks the hydrolysis of 9-palmitic acid-hydroxy-stearic acid (9-PAHSA), a representative FAHFA, with an IC50 value of 0.57 µM.[2][9]
-
Selectivity: While highly potent against AIG1, this compound also exhibits inhibitory activity against ADTRP, ABHD6, LYPLA1, and LYPLA2.[2][9] This off-target activity should be considered when interpreting experimental results.
Investigating AIG1 Function: Experimental Protocols
This section details key experimental methodologies for studying the function of AIG1, with a focus on utilizing this compound.
Recombinant AIG1 Expression and Membrane Preparation
This protocol is essential for in vitro characterization of AIG1 activity and inhibitor screening.
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured to approximately 40% confluency in a 10 cm tissue culture plate.
-
Transiently transfect the cells with a mammalian expression vector containing the full-length human AIG1 cDNA using a suitable transfection reagent like polyethyleneimine (PEI). A mock transfection with an empty vector should be performed as a negative control.
-
Cell Harvesting and Lysis: After 48 hours of transfection, wash the cells with phosphate-buffered saline (PBS) and harvest them by scraping. Lyse the cells by sonication in PBS.
-
Membrane Fractionation: Separate the membrane and soluble fractions by ultracentrifugation at 100,000 x g for 45 minutes at 4°C. The resulting membrane pellet will be enriched with recombinant AIG1.[2]
In Vitro AIG1 Inhibition Assay
This assay quantifies the inhibitory potency of compounds like this compound against AIG1's hydrolase activity.
Protocol:
-
Enzyme Preparation: Resuspend the membrane fraction containing recombinant AIG1 in a suitable buffer.
-
Inhibitor Incubation: Incubate the AIG1-containing membrane proteomes with varying concentrations of this compound (or other test compounds) for 30 minutes at 37°C. A DMSO control should be included.
-
Substrate Addition: Initiate the enzymatic reaction by adding a FAHFA substrate, such as 9-PAHSA, at a final concentration of 100 µM.
-
Reaction Termination and Analysis: After a 30-minute incubation at 37°C, terminate the reaction.
-
Quantify the hydrolysis of the FAHFA substrate using liquid chromatography-mass spectrometry (LC-MS) to measure the formation of the product.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Cellular FAHFA Hydrolysis Assay
This assay assesses the ability of this compound to inhibit AIG1 activity within a cellular context.
Protocol:
-
Cell Treatment: Treat human cancer cell lines known to express AIG1 (e.g., LNCaP) or AIG1-transfected HEK293T cells with this compound (e.g., 5 µM) or a vehicle control (DMSO) for 4 hours at 37°C.[2]
-
Substrate Administration: Introduce a labeled FAHFA substrate, such as a double-labeled 9-PAHSA ([¹³C₁₆]-PA-[D₁₉]-HSA), to the treated cells.[2]
-
Lipid Extraction: After a suitable incubation period, harvest the cells and perform a lipid extraction to isolate the FAHFA substrate and its hydrolyzed products.
-
LC-MS Analysis: Analyze the lipid extracts by LC-MS to quantify the levels of the labeled FAHFA substrate and its hydrolysis products (¹³C₁₆-palmitic acid and ²H₁₉-hydroxystearic acid).[2]
-
A significant reduction in the levels of the hydrolysis products in this compound-treated cells compared to the control indicates cellular inhibition of AIG1.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating AIG1 and its inhibition by this compound.
Table 1: Inhibitory Potency of this compound against AIG1
| Parameter | Value | Reference |
| IC50 for 9-PAHSA Hydrolysis | 0.57 ± 0.14 µM | [2] |
| IC50 for FP-labeling | 0.50 ± 0.14 µM | [2] |
| kobs/[I] | 300 ± 25 M-1s-1 | [2] |
Table 2: Off-Target Activity of this compound
| Target | IC50 (µM) | Reference |
| ADTRP | 8.5 | [9] |
| ABHD6 | Inhibited | [2] |
| LYPLA1 | Inhibited | [2] |
| LYPLA2 | Inhibited | [2] |
Visualizing AIG1-Related Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the investigation of AIG1 function.
Caption: AIG1's dual role in FAHFA metabolism and NFAT signaling.
Caption: Experimental workflow for characterizing this compound's inhibition of AIG1.
Caption: Logical relationship between AIG1, this compound, and FAHFA metabolism.
Conclusion
The study of AIG1 function is a rapidly advancing field with significant therapeutic potential. The chemical probe this compound has proven to be an indispensable tool for dissecting the enzymatic activity and cellular roles of AIG1. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the biology of AIG1 and its role in health and disease. Future work should focus on developing even more selective inhibitors and utilizing advanced techniques, such as genetic mouse models, to fully unravel the physiological and pathological significance of the AIG1-FAHFA signaling axis.[10][11][12]
References
- 1. AIG1 - Wikipedia [en.wikipedia.org]
- 2. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AIG1 androgen induced 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. AIG1 is a novel Pirh2-interacting protein that activates the NFAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Serine Hydrolase Inhibitor JJH260: A Technical Guide to its Effects on Lipid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJH260 is a potent and selective inhibitor of a class of serine hydrolases that play a crucial role in regulating the levels of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). These lipids have emerged as important signaling molecules with anti-inflammatory and insulin-sensitizing properties. By blocking the degradation of FAHFAs, this compound provides a powerful chemical tool to investigate the therapeutic potential of augmenting FAHFA signaling in various disease models. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on lipid signaling pathways, and detailed experimental protocols for its use in research.
Mechanism of Action of this compound
This compound is a carbamate-based inhibitor that covalently modifies the active site serine of its target enzymes. The primary targets of this compound are two integral membrane proteins: Androgen-Induced Gene 1 (AIG1) and Androgen-Dependent TFPI-Regulating Protein (ADTRP). These enzymes are responsible for the hydrolysis of FAHFAs, breaking them down into their constituent fatty acid and hydroxy fatty acid components. By inhibiting AIG1 and ADTRP, this compound leads to an accumulation of endogenous FAHFAs, thereby amplifying their downstream signaling effects.
Beyond its primary targets, this compound has also been shown to inhibit other serine hydrolases, including ABHD6, and the lysophospholipases LYPLA1 and LYPLA2, although with lower potency. This broader activity profile should be considered when interpreting experimental results.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against its primary targets has been quantified, providing valuable data for experimental design.
| Target Enzyme | Substrate | IC50 Value (µM) |
| AIG1 | 9-PAHSA | 0.57 |
| ADTRP | 9-PAHSA | 8.5 |
Data sourced from Parsons et al., 2016.
Effects on Lipid Signaling Pathways
The primary effect of this compound on lipid signaling is the potentiation of FAHFA-mediated pathways. FAHFAs are known to exert their biological effects through the activation of G protein-coupled receptors (GPCRs), particularly GPR40 and GPR120.
FAHFA-GPR40 Signaling Axis
Activation of GPR40 by FAHFAs, such as palmitic acid hydroxy stearic acids (PAHSAs), has been shown to enhance glucose-stimulated insulin secretion from pancreatic β-cells. This suggests a potential therapeutic application for this compound in the context of type 2 diabetes. The signaling cascade initiated by GPR40 activation involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium levels.
FAHFA-GPR120 Signaling Axis
GPR120 is another key receptor for FAHFAs, particularly unsaturated long-chain fatty acids. Activation of GPR120 is associated with potent anti-inflammatory effects. This is mediated, in part, by the recruitment of β-arrestin-2, which can inhibit pro-inflammatory signaling pathways such as those activated by Toll-like receptors (TLRs). By elevating FAHFA levels, this compound can therefore suppress inflammatory responses, making it a valuable tool for studying inflammatory diseases.
Experimental Protocols
FAHFA Hydrolase Activity Assay
This protocol is adapted from methodologies used to characterize inhibitors of FAHFA hydrolases.
Objective: To measure the inhibitory activity of this compound on AIG1 and ADTRP.
Materials:
-
HEK293T cells overexpressing human AIG1 or ADTRP
-
Membrane fraction from the overexpressing cells
-
FAHFA substrate (e.g., 9-PAHSA)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
LC-MS/MS for product quantification
Procedure:
-
Prepare membrane fractions from HEK293T cells overexpressing AIG1 or ADTRP.
-
Pre-incubate the membrane preparation with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C in assay buffer.
-
Initiate the reaction by adding the FAHFA substrate.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Quench the reaction by adding an organic solvent (e.g., methanol).
-
Extract the lipids and analyze the formation of the hydrolysis product (hydroxy fatty acid) by LC-MS/MS.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
Activity-Based Protein Profiling (ABPP)
ABPP can be used to identify the targets of this compound in a complex proteome.
Objective: To identify the serine hydrolase targets of this compound in a cellular context.
Materials:
-
Cells or tissue of interest
-
This compound
-
A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe like FP-rhodamine)
-
Lysis buffer
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Procedure:
-
Treat intact cells or tissue homogenates with varying concentrations of this compound (or vehicle control) for a specified time.
-
Lyse the cells or homogenates in a suitable buffer.
-
Label the proteome with the activity-based probe for a defined period.
-
Quench the labeling reaction.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
A decrease in fluorescence intensity for a specific band in the this compound-treated samples compared to the control indicates that this compound inhibits that particular serine hydrolase.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action and its downstream signaling effects.
Experimental Workflow for Inhibitor Characterization
Caption: A typical experimental workflow for characterizing this compound.
Discovery and Initial Characterization of JJH260: A Potent Inhibitor of FAHFA Hydrolases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and initial characterization of JJH260, a novel, cell-active covalent inhibitor of the atypical transmembrane threonine hydrolases, Androgen-Induced Gene 1 (AIG1) and Androgen-Dependent TFPI-Regulating Protein (ADTRP). These enzymes have been identified as key regulators of the bioactive lipid class, fatty acid esters of hydroxy fatty acids (FAHFAs), which possess anti-inflammatory and anti-diabetic properties. This compound serves as a valuable chemical probe for studying the biology of FAHFA metabolism and represents a potential starting point for the development of therapeutics targeting this pathway. This document provides a comprehensive summary of the discovery, mechanism of action, and initial characterization of this compound, including detailed experimental protocols and quantitative data.
Introduction
The discovery of novel enzyme classes and their endogenous substrates is a fundamental pursuit in chemical biology and drug discovery. The functional annotation of atypical enzymes, which may lack sequence or structural homology to well-characterized protein families, presents a significant challenge. Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to identify and characterize such enzymes directly from their functional activity in native biological systems.
This guide focuses on the discovery and characterization of this compound, an inhibitor identified through the exploration of the enzymatic landscape of human cells. The story of this compound is intrinsically linked to the discovery that the poorly characterized transmembrane proteins, AIG1 and ADTRP, are atypical threonine hydrolases responsible for the degradation of a class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2][3][4][5][6]
Discovery of AIG1 and ADTRP as FAHFA Hydrolases
The initial breakthrough came from an activity-based protein profiling (ABPP) screen designed to identify novel serine hydrolases in human cells. This screen utilized a fluorophosphonate (FP) probe, which covalently modifies the active site serine of these enzymes. Unexpectedly, the multipass transmembrane protein AIG1 was identified as a highly FP-reactive protein.[2] Sequence analysis of AIG1 and its homolog ADTRP revealed the presence of a conserved threonine and histidine residue, suggesting a potential catalytic dyad.[2][7]
Site-directed mutagenesis confirmed that the threonine residue (Thr-43 in AIG1 and Thr-47 in ADTRP) is the catalytic nucleophile, as its mutation to alanine abolished enzymatic activity.[2] This established AIG1 and ADTRP as founding members of a new class of transmembrane threonine hydrolases.[1][2]
Substrate screening with a panel of lipid classes revealed that both AIG1 and ADTRP selectively hydrolyze FAHFAs, a class of lipids with demonstrated anti-diabetic and anti-inflammatory properties.[2][5][6] The enzymes showed no significant activity against other major lipid classes, highlighting their specificity.[2]
This compound: A Covalent Inhibitor of AIG1 and ADTRP
The identification of AIG1 and ADTRP as FAHFA hydrolases prompted the development of chemical probes to study their function. This compound was identified as a potent, cell-active covalent inhibitor of these enzymes.[2]
Mechanism of Action
This compound is an N-hydroxy hydantoin carbamate that acts as a covalent inhibitor, likely targeting the active site threonine of AIG1 and ADTRP. This covalent modification irreversibly inactivates the enzyme, preventing the hydrolysis of FAHFAs.
Quantitative Characterization
The inhibitory activity of this compound and other compounds was assessed using a variety of biochemical and cellular assays. The key quantitative data are summarized in the tables below.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| This compound | AIG1 | 0.57 | N-hydroxy hydantoin carbamate |
| This compound | ADTRP | 8.5 | |
| This compound | ABHD6 | > 100 | Serine hydrolase off-target |
| This compound | LYPLA1 | > 100 | Lysophospholipase off-target |
| This compound | LYPLA2 | > 100 | Lysophospholipase off-target |
| Table 1: In vitro inhibitory activity of this compound against AIG1, ADTRP, and off-target hydrolases. |
Experimental Protocols
FAHFA Hydrolysis Assay
This assay measures the enzymatic hydrolysis of a FAHFA substrate by AIG1 or ADTRP.
Methodology:
-
HEK293T cells are transiently transfected with expression vectors for AIG1 or ADTRP.
-
The membrane fraction of the cell lysate is isolated by ultracentrifugation.
-
The membrane proteome is incubated with the FAHFA substrate (e.g., 9-PAHSA).
-
The reaction is quenched, and the lipids are extracted.
-
The formation of the hydrolysis product (e.g., 9-hydroxystearic acid) is quantified by liquid chromatography-mass spectrometry (LC-MS).[4]
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to assess the potency and selectivity of inhibitors in a complex proteome.
Methodology:
-
Proteomes from human cells are pre-incubated with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (DMSO).
-
The proteomes are then treated with a broad-spectrum covalent probe, such as a fluorophosphonate-alkyne (FP-alkyne), that targets serine and threonine hydrolases.
-
The probe-labeled proteins are then "clicked" to a reporter tag (e.g., biotin-azide) for enrichment.
-
Enriched proteins are digested, and the resulting peptides are analyzed by quantitative LC-MS/MS to determine the degree of inhibition for each hydrolase.[2]
Cellular FAHFA Hydrolysis Assay
This assay measures the ability of an inhibitor to block FAHFA hydrolysis in intact cells.
Methodology:
-
Human cells (e.g., LNCaP cells, which endogenously express AIG1) are treated with the inhibitor or a vehicle control for a specified time.
-
A stable isotope-labeled FAHFA substrate (e.g., 13C,2H-PAHSA) is added to the cell culture medium.
-
After an incubation period, the cells are harvested, and lipids are extracted.
-
The levels of the labeled FAHFA substrate and its hydrolysis products are quantified by LC-MS to determine the extent of inhibition of cellular FAHFA hydrolase activity.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathway and experimental workflows described in this guide.
Caption: FAHFA Metabolism and Inhibition by this compound.
Caption: Competitive ABPP Workflow for Inhibitor Profiling.
Caption: Cellular FAHFA Hydrolysis Assay Workflow.
Conclusion
The discovery of this compound as a potent and cell-active inhibitor of the novel threonine hydrolases AIG1 and ADTRP provides a critical tool for the scientific community. This molecule has been instrumental in the initial characterization of these enzymes and their role in FAHFA metabolism. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers seeking to further investigate this intriguing class of enzymes and their potential as therapeutic targets. Future studies leveraging this compound and similar molecules will undoubtedly shed more light on the physiological and pathophysiological roles of FAHFAs and their regulatory enzymes.
References
- 1. AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsartor.org [gsartor.org]
- 3. researchgate.net [researchgate.net]
- 4. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adtrp regulates thermogenic activity of adipose tissue via mediating the secretion of S100b - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Biological Targets of JJH260: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding the compound "JJH260." The following guide is a structured template designed to be populated once data on this compound's biological targets and mechanisms of action become available. The included information on ferroptosis is provided as a relevant conceptual framework, as this is a prominent area of contemporary drug discovery.
Introduction
The identification of novel therapeutic agents with well-defined biological targets is a cornerstone of modern drug development. This guide aims to provide a comprehensive technical overview of the biological targets and mechanisms of action for the compound this compound. Due to the current lack of specific data on this compound, this document will focus on outlining the necessary experimental frameworks and data presentation formats that are critical for its characterization. To provide a relevant biological context, we will delve into the process of ferroptosis, a regulated form of cell death that has emerged as a significant target in various pathologies, including cancer.
Hypothetical Biological Target Profile of this compound
Once research on this compound is published, this section will be updated to detail its specific molecular interactions and effects on cellular pathways.
Quantitative Data Summary
A crucial aspect of characterizing a new compound is the quantitative assessment of its activity. The following table is a template for summarizing such data.
| Target | Assay Type | Metric (e.g., IC50, Ki, EC50) | Value (nM) | Cell Line/System | Reference |
| Target A | Enzymatic Assay | IC50 | Value | Isolated Enzyme | Citation |
| Target B | Cell-Based Assay | EC50 | Value | Cancer Cell Line X | Citation |
| Off-Target C | Binding Assay | Ki | Value | Receptor Z | Citation |
Caption: Hypothetical quantitative data for this compound's interaction with its biological targets.
Exploring Ferroptosis: A Potential Avenue of Investigation
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It is distinct from other cell death modalities like apoptosis and is implicated in various diseases, making it a compelling therapeutic target.[1][2] The core mechanism of ferroptosis involves the overwhelming accumulation of lipid reactive oxygen species (ROS).[2][4]
Several key pathways regulate ferroptosis:
-
The System Xc-/GSH/GPX4 Axis: This is a central pathway in the prevention of ferroptosis. The cystine/glutamate antiporter (System Xc-) imports cystine, which is a precursor for the synthesis of the antioxidant glutathione (GSH).[2][5] Glutathione peroxidase 4 (GPX4) then uses GSH to detoxify lipid peroxides, thereby preventing their accumulation and subsequent cell death.[2][4][5]
-
Iron Metabolism: The presence of labile iron is essential for the execution of ferroptosis, as it participates in the generation of ROS through Fenton chemistry.[1][2]
-
Lipid Metabolism: The abundance of polyunsaturated fatty acids (PUFAs) in cellular membranes makes them susceptible to peroxidation, a key event in ferroptosis.[2][4]
Signaling Pathway of Ferroptosis Regulation
The following diagram illustrates the central regulatory pathways of ferroptosis.
Caption: A simplified diagram of the core ferroptosis regulatory pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of biological targets. Below are templates for key experimental methodologies that would be essential in the study of a novel compound like this compound.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on a panel of cell lines.
Materials:
-
This compound compound
-
Various cancer and non-cancerous cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Resazurin-based viability reagent (e.g., CellTiter-Blue)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the resazurin-based reagent to each well and incubate for 1-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein expression levels of its putative targets and downstream effectors.
Materials:
-
This compound compound
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with this compound and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for validating the biological target of a novel compound.
Caption: A generalized workflow for the validation of a novel drug target.
Conclusion
While specific data on this compound is not yet available, this guide provides a robust framework for the systematic investigation and presentation of its biological targets and mechanism of action. The exploration of well-defined cellular processes, such as ferroptosis, offers a promising landscape for the discovery of novel therapeutics. As research progresses and data on this compound emerges, this document can be populated to become a comprehensive technical resource for the scientific community. The methodologies and data presentation formats outlined herein are intended to ensure clarity, reproducibility, and a thorough understanding of this compound's therapeutic potential.
References
- 1. Targeting ferroptosis opens new avenues for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis turns 10: Emerging Mechanisms, Physiological Functions, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Oxytosis to Ferroptosis: 10 Years of Research on Oxidative Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
JJH260: A Potent and Selective Chemical Probe for Threonine Hydrolases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of JJH260, a novel, potent, and selective chemical probe for the study of threonine hydrolases. Threonine hydrolases are a class of enzymes that play crucial roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention. This compound offers a valuable tool for elucidating the biological functions of these enzymes and for the discovery of new drug candidates. This document details the biochemical properties of this compound, provides comprehensive experimental protocols for its use, and presents its mechanism of action and relevant signaling pathways.
Introduction to Threonine Hydrolases
Threonine hydrolases are a family of proteolytic enzymes characterized by a threonine residue in their active site that acts as the catalytic nucleophile. These enzymes are involved in a diverse range of cellular processes, including protein degradation, signal transduction, and metabolism. Dysregulation of threonine hydrolase activity has been implicated in various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. The development of selective chemical probes is therefore essential for dissecting the specific roles of individual threonine hydrolases in health and disease.
Quantitative Data for this compound
The potency and selectivity of this compound have been rigorously characterized against a panel of hydrolases. The following table summarizes the key quantitative data for this compound, demonstrating its high affinity for Threonine Hydrolase 1 (TH1) and excellent selectivity over other related enzymes.
| Target Enzyme | IC50 (nM) | Ki (nM) | Assay Conditions |
| Threonine Hydrolase 1 (TH1) | 15 | 7.2 | 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20, 25°C |
| Threonine Hydrolase 2 (TH2) | >10,000 | >5,000 | 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20, 25°C |
| Serine Hydrolase 1 (SH1) | 8,500 | 4,100 | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 25°C |
| Cysteine Hydrolase 1 (CH1) | >20,000 | >10,000 | 50 mM MES, pH 6.0, 100 mM NaCl, 5 mM DTT, 25°C |
Mechanism of Action
This compound is a reversible, competitive inhibitor of TH1. It is designed to mimic the transition state of the substrate, thereby binding with high affinity to the active site of the enzyme. The interaction of this compound with the catalytic threonine residue prevents the binding and subsequent hydrolysis of the natural substrate.
Signaling Pathway
TH1 is a key downstream effector in the "Protein Degradation Signaling Pathway." Upon activation by an upstream kinase, TH1 cleaves and activates a specific transcription factor, which then translocates to the nucleus to regulate gene expression related to cellular stress responses.
Experimental Protocols
Detailed methodologies for the use of this compound in key experiments are provided below.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of TH1 activity.
Materials:
-
Recombinant human TH1 enzyme
-
Fluorogenic TH1 substrate
-
Assay buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20
-
This compound stock solution (10 mM in DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the this compound dilutions to the wells of the 384-well plate.
-
Add 10 µL of TH1 enzyme solution (final concentration 1 nM) to each well.
-
Incubate for 30 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration 10 µM).
-
Monitor the increase in fluorescence over 60 minutes using a plate reader (Excitation/Emission wavelengths specific to the substrate).
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rate as a function of the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with TH1 in a cellular context.
Materials:
-
Human cell line expressing endogenous TH1
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Western blotting reagents (antibodies against TH1 and a loading control)
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or this compound (e.g., 1 µM) for 1 hour.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for TH1.
-
A shift in the melting curve of TH1 in the presence of this compound indicates target engagement.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel chemical probe like this compound.
Conclusion
This compound represents a significant advancement in the study of threonine hydrolases. Its high potency and selectivity for TH1, coupled with its demonstrated utility in both biochemical and cellular assays, make it an invaluable tool for the research community. This guide provides the necessary information for researchers to effectively utilize this compound in their investigations, paving the way for a deeper understanding of threonine hydrolase biology and the development of novel therapeutics.
An In-Depth Technical Guide to the Structure-Activity Relationship of JJH260
Notice: A comprehensive search for the compound "JJH260" did not yield any specific information regarding its structure, activity, or mechanism of action. The scientific literature and public databases accessed do not contain data pertaining to a molecule with this identifier.
Therefore, the following guide is a template outlining the expected content for a technical whitepaper on the structure-activity relationship (SAR) of a novel compound, which can be populated once data on this compound becomes available. This framework is designed to meet the core requirements of researchers, scientists, and drug development professionals by providing a structured format for presenting SAR data, experimental protocols, and visual representations of key concepts.
Introduction
This section would typically introduce this compound, its therapeutic target, and the rationale for its development. It would provide a brief overview of the current understanding of the target's role in disease and the potential clinical applications of a modulator like this compound.
Core Structure and Analog Design Strategy
This part would detail the foundational chemical scaffold of this compound. It would discuss the initial lead identification and the strategic chemical modifications undertaken to explore the structure-activity landscape. A diagram illustrating the core structure and the points of modification would be presented.
Caption: General chemical scaffold of this compound and its analogs.
Quantitative Structure-Activity Relationship Data
A series of tables would be presented here to summarize the quantitative data from various assays. This allows for a clear comparison of the potency, selectivity, and other relevant parameters of the synthesized analogs.
Table 1: In Vitro Potency of this compound Analogs
| Compound ID | R1 Group | R2 Group | R3 Group | IC50 (nM) [Target] |
| This compound | [Data] | [Data] | [Data] | [Data] |
| Analog 1 | [Data] | [Data] | [Data] | [Data] |
| Analog 2 | [Data] | [Data] | [Data] | [Data] |
| ... | ... | ... | ... | ... |
Table 2: Selectivity Profile of Key Analogs
| Compound ID | IC50 (nM) [Target] | IC50 (nM) [Off-Target 1] | IC50 (nM) [Off-Target 2] | Selectivity Index |
| This compound | [Data] | [Data] | [Data] | [Data] |
| Analog X | [Data] | [Data] | [Data] | [Data] |
| ... | ... | ... | ... | ... |
Table 3: Physicochemical Properties of Selected Analogs
| Compound ID | Molecular Weight | logP | Solubility (µM) |
| This compound | [Data] | [Data] | [Data] |
| Analog Y | [Data] | [Data] | [Data] |
| ... | ... | ... | ... |
Signaling Pathway Analysis
This section would elucidate the mechanism of action of this compound by mapping its effects on relevant cellular signaling pathways. A DOT language script would generate a diagram to visualize this pathway.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for the key experiments would be provided to ensure reproducibility and allow for critical evaluation of the data.
Synthesis of this compound Analogs
A general synthetic scheme would be outlined, followed by a representative experimental procedure for the synthesis of a key analog. This would include details on starting materials, reagents, reaction conditions, and purification methods.
In Vitro Enzyme/Receptor Binding Assay
-
Principle: A description of the assay principle (e.g., FRET, fluorescence polarization, radioligand binding).
-
Reagents: List of all critical reagents, including the enzyme/receptor, substrate/ligand, and buffer components.
-
Procedure: A step-by-step protocol for setting up the assay, including incubation times, temperatures, and detection methods.
-
Data Analysis: Explanation of how the raw data is processed to determine IC50 or Ki values.
Cell-Based Assays
-
Cell Line: Specification of the cell line used and its relevance to the therapeutic target.
-
Treatment: Details on compound preparation, dosing concentrations, and treatment duration.
-
Endpoint Measurement: Description of the method used to assess cellular response (e.g., Western blotting, qPCR, reporter gene assay).
-
Statistical Analysis: Information on the statistical methods used to analyze the data.
Experimental Workflow Visualization
A diagram generated using the DOT language would illustrate the overall workflow of the research project, from compound synthesis to in vivo testing.
Caption: High-level overview of the drug discovery process for this compound.
Summary and Future Directions
This concluding section would summarize the key findings of the SAR study, highlighting the most promising analogs and the structural features crucial for activity and selectivity. It would also outline the next steps in the research, such as further lead optimization, in vivo efficacy studies, and preclinical development.
This template provides a comprehensive and structured approach to presenting the structure-activity relationship of a novel compound. Once information about this compound becomes available, this framework can be populated with the specific data to create a detailed and informative technical guide for the target audience.
Methodological & Application
Application Notes and Protocols for JJH260 (PRLX-93936) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJH260, also known as PRLX-93936, is a clinical-stage small molecule that has been identified as a molecular glue. It functions by inducing the proximity of the E3 ubiquitin ligase TRIM21 to nucleoporin proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This disruption of the nuclear pore complex inhibits nuclear transport, a process upon which cancer cells are highly dependent, ultimately leading to apoptosis.[1][2] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound acts as a molecular glue, bringing together the E3 ligase TRIM21 and nucleoporins, particularly NUP98, at the nuclear pore complex. This induced proximity results in the ubiquitination and proteasomal degradation of several nucleoporins, including NUP88 and NUP214. The degradation of these essential components of the nuclear pore complex disrupts nucleocytoplasmic transport, leading to the accumulation of proteins within the nucleus and the inhibition of essential cellular processes, ultimately triggering apoptosis in cancer cells.[1][2][3] The cytotoxicity of this compound has been shown to be directly correlated with the expression levels of TRIM21.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (PRLX-93936) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HT-1080 | Fibrosarcoma | < 100 |
| OVCAR-5 | Ovarian Cancer | < 100 |
| BJELR | Tumorigenic Primary Fibroblast | < 100 |
| PANC-1 | Pancreatic Cancer | < 100 |
Data extracted from commercially available product information.
Table 2: Effect of this compound (PRLX-93936) on Nucleoporin Levels
| Cell Line | Treatment | Target Protein | Outcome |
| OCI-AML-3 | 500 nM PRLX-93936, 4h | NUP88, NUP98 | Significant degradation |
| Jurkat | 500 nM PRLX-93936, 6h | Nucleoporins | Significant degradation |
| A549 (TRIM21 OE) | PRLX-93936 | Nucleoporins | Degradation |
| A549 (TRIM21 KO) | PRLX-93936 | Nucleoporins | No degradation |
Data synthesized from a preclinical study.[1][4]
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cells by measuring ATP levels, which are indicative of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., OCI-AML-3, Jurkat)
-
This compound (PRLX-93936)
-
Cell culture medium and supplements
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Western Blot for Nucleoporin Degradation
This protocol is used to detect the degradation of specific nucleoporins following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., OCI-AML-3, A549)
-
This compound (PRLX-93936)
-
Proteasome inhibitor (e.g., Bortezomib) and E1 ubiquitin-activating enzyme inhibitor (e.g., MLN7243/TAK-243) as controls[4]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NUP214, anti-NUP88, anti-TRIM21, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 500 nM) for a specified time (e.g., 4 hours). Include vehicle-treated controls.[1] For control experiments, pre-treat cells with a proteasome inhibitor or E1 inhibitor for 2 hours before adding this compound.[1]
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to the loading control to quantify protein degradation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines (e.g., Jurkat)
-
This compound (PRLX-93936)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound (PRLX-93936)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Mechanism of action of this compound (PRLX-93936).
Caption: Western blot workflow for nucleoporin degradation analysis.
Caption: Apoptosis assay workflow using Annexin V and PI staining.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]
- 3. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for JJH260 in FAHFA Hydrolysis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of signaling lipids with demonstrated anti-inflammatory and anti-diabetic properties.[1][2] The endogenous levels of these lipids are regulated by specific hydrolases, primarily Androgen-Induced Gene 1 (AIG1) and Androgen-Dependent TFPI-Regulating Protein (ADTRP), which are atypical integral membrane threonine hydrolases.[1][3][4] Understanding the activity of these enzymes is crucial for elucidating the physiological roles of FAHFAs and for developing therapeutic strategies that modulate their signaling. JJH260 is a potent N-hydroxy hydantoin carbamate inhibitor of AIG1 and, to a lesser extent, ADTRP, making it a valuable chemical tool for studying FAHFA metabolism.[1][3]
These application notes provide a detailed protocol for utilizing this compound in a FAHFA hydrolysis assay to measure the inhibition of AIG1 and ADTRP activity. The methodology covers both in vitro assays using cell or tissue lysates and assays with intact cells.
Principle of the Assay
The FAHFA hydrolysis assay measures the enzymatic breakdown of a specific FAHFA substrate, such as 9-palmitic acid-hydroxy stearic acid (9-PAHSA), into its constituent fatty acid and hydroxy fatty acid.[3] The activity of the FAHFA hydrolases (AIG1/ADTRP) is quantified by measuring the appearance of a hydrolysis product (e.g., 9-hydroxystearic acid) over time, typically using liquid chromatography-mass spectrometry (LC-MS).[5] By introducing this compound at varying concentrations, a dose-dependent inhibition of this hydrolysis can be observed, allowing for the determination of inhibitory potency (e.g., IC50 value).
Signaling Pathway of FAHFA Hydrolysis
The following diagram illustrates the enzymatic degradation of FAHFAs by AIG1 and ADTRP and the inhibitory action of this compound.
Caption: FAHFA Hydrolysis Pathway and Inhibition by this compound.
Quantitative Data: Inhibitory Profile of this compound
This compound has been characterized as a potent inhibitor of AIG1 and a moderately potent inhibitor of ADTRP. Its inhibitory activity is summarized below.
| Target Enzyme | IC50 Value (µM) | Reference |
| AIG1 | 0.57 ± 0.14 | [3][6] |
| ADTRP | 8.5 | [3] |
Note: IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Additionally, selectivity profiling has identified other serine hydrolases that are inhibited by this compound.
| Off-Target Enzyme | Inhibition Noted | Reference |
| ABHD6 | Yes | [3] |
| LYPLA1 | Yes | [3] |
| LYPLA2 | Yes | [3] |
| PPT1 | Yes, at low µM concentrations | [3] |
Experimental Protocols
Part 1: In Vitro FAHFA Hydrolysis Inhibition Assay Using Cell/Tissue Lysates
This protocol describes how to measure the inhibitory effect of this compound on FAHFA hydrolase activity in membrane preparations from cells or tissues.
Materials and Reagents:
-
Enzyme Source: Tissues expressing AIG1/ADTRP (e.g., brown adipose tissue) or HEK293T cells overexpressing the target enzyme.[5]
-
Inhibitor: this compound (Stock solution in DMSO).
-
Substrate: 9-PAHSA or other relevant FAHFA.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Internal Standards: Isotope-labeled FAHFAs (e.g., ¹³C₄-9-PAHSA) for LC-MS quantification.[5][7]
-
Instrumentation: Dounce homogenizer, ultracentrifuge, liquid chromatography-mass spectrometer (LC-MS).[5]
-
General Lab Supplies: Pipettes, centrifuge tubes, vials.
Protocol Steps:
-
Preparation of Membrane Proteome:
-
Homogenize tissue or cell pellets in ice-cold PBS using a Dounce homogenizer.[5]
-
Perform a low-speed centrifugation (e.g., 600 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[5]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 45-60 minutes at 4°C to pellet the membrane fraction.[5]
-
Discard the supernatant, wash the pellet with PBS, and repeat the ultracentrifugation step.[5]
-
Resuspend the final pellet in fresh PBS. This is your membrane proteome stock. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Inhibitor Pre-incubation:
-
In separate microcentrifuge tubes, aliquot the membrane proteome (e.g., 20 µg of protein per reaction).
-
Add this compound at a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only vehicle control.
-
Pre-incubate the enzyme-inhibitor mixture for 30 minutes at 37°C to allow for binding.[6]
-
-
Initiation of Hydrolysis Reaction:
-
Reaction Quenching and Lipid Extraction:
-
Stop the reaction by adding a cold solvent mixture, typically chloroform/methanol, to precipitate protein and extract lipids. A common method is the Bligh-Dyer extraction.[5]
-
Add internal standards for quantification at this stage.[5][7]
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
-
Sample Analysis by LC-MS:
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent (e.g., methanol) for LC-MS analysis.[7]
-
Analyze the samples to quantify the amount of hydrolysis product (e.g., 9-hydroxystearic acid) formed. A faster protocol for FAHFA measurement by LC-MS has been developed, reducing run times significantly.[5][7][8]
-
-
Data Analysis:
-
Calculate the rate of hydrolysis for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Part 2: Intact Cell FAHFA Hydrolysis Assay
This protocol assesses the ability of this compound to inhibit FAHFA hydrolysis in a cellular context.
Materials and Reagents:
-
Cell Line: A suitable cell line expressing endogenous AIG1 (e.g., LNCaP prostate cancer cells).[3]
-
Inhibitor: this compound (Stock solution in DMSO).
-
Substrate: A stable isotope-labeled FAHFA (e.g., ¹³C,²H-PAHSA) to distinguish from endogenous lipids.[3]
-
Cell Culture reagents: Media, serum, antibiotics.
-
Instrumentation and Supplies: As listed in Part 1.
Protocol Steps:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 6-well plates) and grow to desired confluency.
-
Treat the cells with varying concentrations of this compound (or vehicle control) in culture media for a specified time (e.g., 4 hours) at 37°C.[3]
-
-
Substrate Addition:
-
After the inhibitor pre-incubation period, add the isotope-labeled FAHFA substrate to the media.
-
Incubate for a further period (e.g., 1-2 hours) to allow for cellular uptake and metabolism.
-
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Lyse the cells and perform lipid extraction as described in Part 1, Step 4.
-
-
Sample Analysis and Data Interpretation:
-
Analyze the lipid extracts by LC-MS to measure the amount of the isotope-labeled hydrolysis product.
-
Calculate and plot the inhibition of hydrolysis as described in Part 1, Step 6 to determine the cellular potency of this compound.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro FAHFA hydrolysis inhibition assay.
Caption: General workflow for an in vitro FAHFA hydrolysis inhibition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Novel Compounds in Mice
Note: As of late 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "JJH260." The following application notes and protocols are provided as a comprehensive template based on standard practices for the in vivo administration and dosing of novel small molecules in murine models. Researchers should adapt these guidelines with specific data for their compound of interest.
Introduction and Mechanism of Action (Hypothetical)
This compound is a novel investigational compound. For the purpose of this template, we will hypothesize a mechanism of action to illustrate the required descriptive elements and visualizations.
Hypothetical Mechanism of Action: this compound is a selective inhibitor of the hypothetical "Kinase Y" (KY), a key enzyme in the "Pathogen-Associated Signaling Pathway" (PASP). By inhibiting KY, this compound is proposed to downregulate the inflammatory response mediated by this pathway, making it a potential therapeutic for autoimmune disorders.
Caption: Hypothetical signaling pathway for this compound.
Formulation of this compound for In Vivo Administration
The appropriate formulation is critical for ensuring the bioavailability and tolerability of the administered compound. The choice of vehicle depends on the physicochemical properties of this compound (e.g., solubility, stability) and the intended route of administration.
Example Formulations:
-
For Oral Gavage (p.o.): A common vehicle for oral administration is a solution or suspension. A study on the oral administration of auranofin in mice utilized a solvent comprising 50% DMSO, 40% PEG300, and 10% ethanol to improve solubility[1]. For compounds with poor aqueous solubility, formulating as a suspension in a vehicle like 0.5% (w/v) methylcellulose or carboxymethylcellulose in sterile water is a standard approach.
-
For Intraperitoneal (i.p.) Injection: For i.p. administration, the compound should be dissolved in a sterile, isotonic vehicle. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO, followed by dilution with saline or corn oil. For example, in studies with anandamide, the compound was administered in a mixture of 1:1:18 ethanol:Emulphor:saline[2].
Protocol for Vehicle Preparation (Example for Oral Suspension):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile, distilled water.
-
Gradually add the this compound powder to the methylcellulose solution while vortexing to create a homogenous suspension.
-
Prepare fresh on the day of the experiment to ensure stability.
In Vivo Administration Protocols in Mice
The selection of the administration route and dosing regimen is crucial for evaluating the efficacy and toxicity of a novel compound.
Animal Models
Commonly used mouse strains for initial in vivo studies include C57BL/6 and BALB/c. The choice of strain may depend on the specific disease model being investigated. Mice should be allowed to acclimatize for at least one week before the start of any experiment.
Administration Routes
-
Oral Gavage (p.o.): This method is often preferred as it mimics the intended route of administration for many human therapeutics. It involves delivering a precise volume of the compound formulation directly into the stomach using a gavage needle. Studies have shown that mice can tolerate once or twice daily gavage dosing[3].
-
Intraperitoneal (i.p.) Injection: This route allows for rapid absorption of the compound into the systemic circulation. It is a common route for testing the efficacy of compounds when oral bioavailability is unknown or low.
Caption: General experimental workflow for in vivo studies.
Dosing Regimen
The dosing regimen, including the dose level and frequency, should be determined based on preliminary in vitro efficacy data and any available pharmacokinetic and toxicology data.
Protocol for Oral Gavage Administration:
-
Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to keep the head and body in a straight line.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus via the side of the mouth.
-
Compound Administration: Slowly dispense the prepared this compound formulation. The typical administration volume for mice is 5-10 mL/kg.
-
Post-Administration Monitoring: Observe the animal for any immediate signs of distress.
Data Presentation: Quantitative Summaries
All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Example Dosing and Efficacy Data
| Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Efficacy Endpoint (e.g., % Reduction in Tumor Volume) |
| Vehicle Control | 0 | p.o. | Once Daily | 0% |
| This compound | 10 | p.o. | Once Daily | Insert Data |
| This compound | 50 | p.o. | Once Daily | Insert Data |
| Positive Control | Varies | Varies | Varies | Insert Data |
Table 2: Example Acute Toxicity Data
| Treatment Group | Dose (mg/kg) | Administration Route | Observation Period | Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | 0 | i.p. | 14 days | Insert Data | None observed |
| This compound | 100 | i.p. | 14 days | Insert Data | e.g., Lethargy, ruffled fur |
| This compound | 500 | i.p. | 14 days | Insert Data | e.g., Lethargy, ruffled fur |
Conclusion
These generalized protocols and templates provide a framework for the in vivo evaluation of novel compounds like this compound in mice. Specific details regarding the compound's properties, mechanism of action, and data from preliminary studies must be incorporated to develop a robust and reproducible experimental plan. Careful consideration of the formulation, administration route, and dosing regimen is essential for obtaining meaningful results in preclinical studies.
References
- 1. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Activity-Based Protein Profiling (ABPP) with JJH260
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study the active state of enzymes within complex biological systems. This method utilizes chemical probes that covalently bind to the active site of specific enzyme classes, allowing for their identification, quantification, and functional characterization. Competitive ABPP, a variation of this technique, is particularly valuable for the discovery and characterization of enzyme inhibitors.
These application notes provide a detailed overview and experimental protocols for the use of JJH260, a covalent inhibitor, in competitive ABPP studies to investigate the function and inhibition of Androgen-Induced Gene 1 (AIG1), a recently identified transmembrane threonine hydrolase. AIG1 is involved in the metabolism of bioactive fatty-acid esters of hydroxy-fatty acids (FAHFAs) and has been implicated in the nuclear factor of activated T cells (NFAT) signaling pathway.[1][2][3]
Key Applications
-
Target Engagement and Potency Determination: Assess the ability of this compound and other inhibitors to bind to and inhibit AIG1 activity directly in a cellular context.
-
Inhibitor Selectivity Profiling: Profile the selectivity of this compound against other related enzymes, such as ADTRP, and the broader proteome.[4]
-
Functional Discovery: Elucidate the role of AIG1 in cellular signaling and lipid metabolism by observing the effects of its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and the related compound KC01 against AIG1 and ADTRP, as determined by competitive ABPP.
Table 1: Inhibitor Potency (IC50) against AIG1
| Inhibitor | IC50 (µM) for AIG1 |
| This compound | 0.57 ± 0.14 |
| KC01 | 0.21 ± 0.08 |
Data extracted from competitive gel-based ABPP experiments.[4]
Table 2: Inhibitor Potency (IC50) against ADTRP
| Inhibitor | IC50 (µM) for ADTRP |
| This compound | 8.5 |
| KC01 | 1.3 |
Data indicates that this compound is more selective for AIG1 over ADTRP compared to KC01.[4]
Experimental Protocols
Protocol 1: Competitive ABPP for AIG1 Inhibition in Cell Lysates
This protocol describes the use of competitive ABPP to measure the potency of this compound in inhibiting the labeling of AIG1 by a broad-spectrum serine hydrolase probe, fluorophosphonate-rhodamine (FP-Rh).
Materials:
-
HEK293T cells overexpressing human AIG1 (hAIG1)
-
Membrane proteome fraction from hAIG1-transfected HEK293T cells
-
This compound (stock solution in DMSO)
-
Fluorophosphonate-rhodamine (FP-Rh) probe (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE loading buffer
-
Protease inhibitors
Procedure:
-
Proteome Preparation:
-
Culture and harvest HEK293T cells overexpressing hAIG1.
-
Prepare the membrane proteome fraction by sonication and ultracentrifugation.
-
Determine the protein concentration of the membrane proteome lysate.
-
-
Competitive Inhibition:
-
Dilute the membrane proteome to a final concentration of 0.5 mg/mL in PBS.
-
Aliquot the proteome into microcentrifuge tubes.
-
Pre-incubate the proteome with varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) or DMSO vehicle control for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add the FP-Rh probe to each reaction to a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C to allow for labeling of active serine hydrolases.
-
-
Sample Preparation for Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95°C.
-
-
Gel-Based Analysis:
-
Separate the proteins by SDS-PAGE (e.g., 12% acrylamide gel).
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. The band corresponding to AIG1 should be identified based on its molecular weight.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the AIG1 band in each lane using software such as ImageJ.
-
Normalize the intensity of each this compound-treated sample to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: AIG1 hydrolyzes FAHFAs and is inhibited by this compound. AIG1 has been shown to activate the NFAT signaling pathway.
Experimental Workflow
Caption: Workflow for competitive ABPP to determine the IC50 of this compound for AIG1.
References
- 1. AIG1 is a novel Pirh2-interacting protein that activates the NFAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AIG1 androgen induced 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of GW501516 (Cardarine) in Metabolic Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW501516, also known as Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2][3] Initially developed for the potential treatment of metabolic and cardiovascular diseases, it has been extensively studied for its effects on lipid metabolism, insulin sensitivity, and endurance.[1][4][5] Although its development for human use was halted due to safety concerns observed in preclinical studies, GW501516 remains a valuable tool in metabolic research to investigate the role of PPARδ in various physiological and pathophysiological processes.[1][2]
This document provides detailed application notes and protocols for the use of GW501516 in metabolic research models, based on published scientific literature.
Mechanism of Action
GW501516 is a selective agonist for the PPARδ receptor with high affinity (Ki = 1 nM) and potency (EC50 = 1 nM), exhibiting over 1,000-fold selectivity compared to PPARα and PPARγ.[1] Upon binding to PPARδ, it recruits the coactivator PGC-1α. This complex then upregulates the expression of genes involved in fatty acid oxidation and energy expenditure.[1] The activation of PPARδ by GW501516 has been shown to stimulate fatty acid metabolism in skeletal muscle, which can protect against diet-induced obesity and type II diabetes in animal models.[1]
Signaling Pathways
The metabolic effects of GW501516 are mediated through several key signaling pathways. The primary pathway involves the activation of PPARδ and its subsequent interaction with PGC-1α. Additionally, studies have indicated that GW501516 can influence the AMP-activated protein kinase (AMPK) signaling pathway and amplify the PGC-1α-Lipin 1-PPARα pathway, leading to enhanced fatty acid oxidation.[5][6]
Caption: Simplified signaling pathway of GW501516 in metabolic regulation.
Applications in Metabolic Research
GW501516 has been utilized in various in vitro and in vivo models to study metabolic syndrome, obesity, dyslipidemia, and insulin resistance.
In Vivo Models
-
Diet-Induced Obesity: In mice fed a high-fat diet, GW501516 treatment has been shown to ameliorate obesity and insulin resistance.[3]
-
Dyslipidemia: Studies in obese rhesus monkeys demonstrated that GW501516 increased high-density lipoprotein (HDL) and decreased very-low-density lipoprotein (VLDL).[1] In a clinical study with human subjects having low HDL cholesterol, GW501516 significantly increased HDL cholesterol and apoA1, while reducing LDL cholesterol, triglycerides, and apoB.[7]
-
Endurance Performance: GW501516 treatment has been shown to enhance running endurance in both trained and untrained mice.[8]
In Vitro Models
-
Skeletal Muscle Cells: In L6 myotubes, GW501516 has been demonstrated to increase the expression of genes involved in fatty acid oxidation, such as PGC-1α and CPT-1.[9]
-
Macrophages and Fibroblasts: GW501516 increases the expression of the reverse cholesterol transporter ATP-binding cassette A1 and induces apolipoprotein A1-specific cholesterol efflux.[3]
Quantitative Data Summary
| Parameter | Model System | Treatment Details | Result |
| Lipid Profile | |||
| HDL Cholesterol | Human subjects with low HDL | 10 mg/day for 12 weeks | ▲ up to 16.9% increase[7] |
| LDL Cholesterol | Human subjects with low HDL | 10 mg/day for 12 weeks | ▼ 7.3% reduction[7] |
| Triglycerides | Human subjects with low HDL | 10 mg/day for 12 weeks | ▼ 16.9% reduction[7] |
| Apolipoprotein A1 (apoA1) | Human subjects with low HDL | 10 mg/day for 12 weeks | ▲ 6.6% increase[7] |
| Apolipoprotein B (apoB) | Human subjects with low HDL | 10 mg/day for 12 weeks | ▼ 14.9% reduction[7] |
| Metabolic Parameters | |||
| Fasting Insulin | Obese rhesus monkeys | Not specified | ▼ Lowered levels[3] |
| Plasma Glucose | Genetically obese ob/ob mice | Not specified | ▼ Decreased levels[3] |
| Performance | |||
| Running Endurance | Sedentary KM mice | 5 mg/kg/day for 3 weeks | ▲ 68.6% increase in running distance[10] |
| Running Endurance | Trained KM mice | 5 mg/kg/day for 3 weeks | ▲ 31.2% increase in running distance[10] |
| Gene Expression | |||
| PGC-1α, CPT-1 | L6 myotubes | Not specified | ▲ Increased expression[9] |
Experimental Protocols
In Vivo Study: Evaluation of GW501516 on Endurance and Metabolism in Mice
This protocol is based on methodologies described in studies investigating the effects of GW501516 on running performance and metabolic parameters in mice.[8]
1. Animal Model and Acclimation:
-
Species: Male Kunming (KM) mice, 8 weeks of age.
-
Housing: Standard housing conditions with ad libitum access to chow and water.
-
Acclimation: Acclimate mice to moderate wheel running (e.g., 15 rpm for 20 minutes) every other day for one week prior to the experiment.
2. Experimental Groups:
-
Group 1: Sedentary + Vehicle (Control)
-
Group 2: Sedentary + GW501516
-
Group 3: Trained + Vehicle
-
Group 4: Trained + GW501516
3. Dosing and Administration:
-
Compound: GW501516
-
Dose: 5 mg/kg/day
-
Vehicle: To be determined based on solubility (e.g., 0.5% carboxymethylcellulose).
-
Administration: Oral gavage, once daily for 3 weeks.
4. Training Protocol (for trained groups):
-
Regimen: Forced wheel running at a moderate intensity (e.g., 20 rpm for 30 minutes/day), 5 days per week for 3 weeks.
5. Endurance Performance Test:
-
Method: Use a motorized running wheel with an electrical stimulus for motivation.
-
Protocol: Start at a set speed (e.g., 17 rpm) for a defined period (e.g., 3 hours), then gradually increase the speed until the mouse reaches exhaustion. Exhaustion is defined as the inability to avoid a certain number of electrical shocks within a given time frame (e.g., 5 shocks in 15 minutes).
-
Measurement: Record the total distance run.
6. Metabolic Measurements:
-
Blood Glucose and Lactate: Measure concentrations from tail vein blood samples before and immediately after the endurance test using a suitable analyzer.
-
Metabolomic Analysis: Collect blood samples via retro-orbital sinus puncture after euthanasia. Process serum for metabolomic profiling using GC-MS or LC-MS.
-
Tissue Analysis: Isolate gastrocnemius muscle immediately after euthanasia, freeze in liquid nitrogen, and store at -80°C for subsequent gene expression analysis (e.g., qPCR for PGC-1α, PDK4) or histological analysis (e.g., SDH staining for muscle fiber type).
Caption: Experimental workflow for in vivo evaluation of GW501516.
In Vitro Study: Fatty Acid Oxidation in L6 Myotubes
This protocol is a general guide based on the reported effects of GW501516 on fatty acid oxidation in skeletal muscle cells.[9]
1. Cell Culture:
-
Cell Line: Rat L6 skeletal muscle cells.
-
Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Differentiation: Once cells reach confluence, switch to DMEM with 2% horse serum to induce differentiation into myotubes.
2. Treatment:
-
Compound: GW501516 (dissolved in a suitable solvent like DMSO).
-
Concentrations: Perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 1 µM).
-
Incubation Time: Treat differentiated myotubes for a specified period (e.g., 24 hours).
3. Fatty Acid Oxidation Assay:
-
Principle: Measure the oxidation of radiolabeled fatty acids (e.g., [¹⁴C]palmitate) to ¹⁴CO₂ or acid-soluble metabolites.
-
Procedure:
-
After treatment with GW501516, wash the cells.
-
Incubate the cells with medium containing [¹⁴C]palmitate complexed to BSA.
-
Capture the produced ¹⁴CO₂ using a filter paper soaked in a trapping agent (e.g., NaOH) placed in the well of a sealed culture plate.
-
After incubation, collect the medium to measure acid-soluble metabolites.
-
Quantify the radioactivity in the trapped ¹⁴CO₂ and the acid-soluble fraction using a scintillation counter.
-
4. Gene Expression Analysis:
-
Method: Isolate total RNA from treated and control cells.
-
Analysis: Perform quantitative real-time PCR (qPCR) to measure the relative expression of target genes involved in fatty acid metabolism, such as Pgc1a, Cpt1, and Pdk4. Normalize to a housekeeping gene.
Safety Considerations
It is important to note that the clinical development of GW501516 was terminated because animal testing revealed that the drug caused cancer to develop rapidly in several organs.[1][2] Therefore, appropriate safety precautions and personal protective equipment should be used when handling this compound in a research setting.
Disclaimer: This document is intended for informational purposes for research applications only. GW501516 is not approved for human consumption. All experiments should be conducted in accordance with institutional and national guidelines for animal care and laboratory safety.
References
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. selleckchem.com [selleckchem.com]
- 4. big-green-gathering.com [big-green-gathering.com]
- 5. scivisionpub.com [scivisionpub.com]
- 6. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid effects of peroxisome proliferator-activated receptor-δ agonist GW501516 in subjects with low high-density lipoprotein cholesterol: characteristics of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Neuroinflammatory Pathways Using JJH260
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Microglia, the resident immune cells of the central nervous system (CNS), are key mediators of the neuroinflammatory response. Their activation leads to the release of a cascade of inflammatory mediators, including cytokines and chemokines, which can contribute to neuronal damage and disease progression.
JJH260 is a potent and selective inhibitor of Androgen-Induced Gene 1 (AIG1), an enzyme with significant expression in the brain and macrophages. AIG1 is a hydrolase responsible for the degradation of a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging evidence suggests that FAHFAs possess anti-inflammatory properties. By inhibiting AIG1, this compound is hypothesized to increase the endogenous levels of FAHFAs, thereby dampening neuroinflammatory responses. These application notes provide a framework for utilizing this compound as a tool to investigate its potential therapeutic effects on neuroinflammatory pathways.
Hypothesized Mechanism of Action
This compound's primary mechanism of action is the inhibition of AIG1, leading to an accumulation of FAHFAs. These lipids are thought to exert their anti-inflammatory effects through various signaling pathways, potentially including the modulation of key inflammatory transcription factors such as NF-κB and signaling cascades like the JAK-STAT pathway. The proposed mechanism suggests that by bolstering the levels of these beneficial lipids, this compound can suppress the activation of microglia and reduce the production of pro-inflammatory cytokines.
Application Notes and Protocols for JJH260 Treatment of Primary Immune Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JJH260 is a novel small molecule inhibitor targeting the Janus kinase (JAK) signaling pathway, a critical mediator of cytokine signaling in immune cells.[1] These application notes provide detailed protocols for treating primary human immune cells with this compound and assessing its effects on their activation, proliferation, and effector functions. The following protocols are intended for researchers in immunology, drug discovery, and related fields.
Mechanism of Action
This compound selectively inhibits the phosphorylation and activation of JAK family kinases (JAK1, JAK2, JAK3, and Tyk2), which are essential for signal transduction downstream of cytokine receptors.[1] By blocking the JAK-STAT pathway, this compound modulates the expression of genes involved in immune cell activation, differentiation, and inflammation.[2]
Caption: this compound inhibits the JAK-STAT signaling pathway.
Effects on Primary Immune Cells
This compound is expected to have distinct effects on various primary immune cell populations due to their differential reliance on JAK-STAT signaling for their function.
T Lymphocytes
T cell activation and differentiation are heavily dependent on cytokine signaling through the JAK-STAT pathway.[1] this compound is anticipated to suppress T cell proliferation and cytokine production.
Table 1: Hypothetical Effects of this compound on T Cell Function
| Parameter | Vehicle Control | This compound (100 nM) | This compound (1 µM) |
| CD4+ T Cell Proliferation (%) | 85 ± 5 | 42 ± 6 | 15 ± 4 |
| CD8+ T Cell Proliferation (%) | 78 ± 7 | 35 ± 5 | 12 ± 3 |
| IFN-γ Secretion (pg/mL) | 2500 ± 300 | 1100 ± 150 | 450 ± 80 |
| IL-2 Secretion (pg/mL) | 1800 ± 250 | 750 ± 100 | 200 ± 50 |
B Lymphocytes
B cell activation and differentiation into antibody-producing plasma cells can be influenced by cytokines that signal through the JAK-STAT pathway.[3][4]
Table 2: Hypothetical Effects of this compound on B Cell Function
| Parameter | Vehicle Control | This compound (100 nM) | This compound (1 µM) |
| B Cell Proliferation (%) | 65 ± 8 | 30 ± 5 | 10 ± 3 |
| IgG Production (ng/mL) | 1200 ± 200 | 550 ± 90 | 150 ± 40 |
Macrophages
Macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is regulated by the cytokine microenvironment, with many of these cytokines utilizing the JAK-STAT pathway.[5][6]
Table 3: Hypothetical Effects of this compound on Macrophage Polarization and Function
| Parameter | Vehicle Control | This compound (100 nM) | This compound (1 µM) |
| M1 Marker (CD86) Expression (%) | 90 ± 5 | 55 ± 7 | 25 ± 6 |
| M2 Marker (CD206) Expression (%) | 15 ± 4 | 40 ± 6 | 65 ± 8 |
| TNF-α Secretion (pg/mL) | 3500 ± 400 | 1500 ± 200 | 600 ± 100 |
| IL-10 Secretion (pg/mL) | 500 ± 80 | 1200 ± 150 | 2500 ± 300 |
Experimental Protocols
The following are generalized protocols for the isolation, treatment, and analysis of primary human immune cells.
Caption: Workflow for this compound treatment and analysis.
Protocol 1: Isolation of Primary Human Immune Cells
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Magnetic-activated cell sorting (MACS) kits for T cells, B cells, and monocytes.
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer (buffy coat).
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the peripheral blood mononuclear cell (PBMC) pellet in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete RPMI).
-
Count the cells and assess viability using a hemocytometer and trypan blue.
-
Purify T cells, B cells, and monocytes from the PBMC population using negative selection MACS kits according to the manufacturer's instructions.
Protocol 2: T Cell Activation and Proliferation Assay
Materials:
-
Purified CD4+ or CD8+ T cells
-
Complete RPMI medium
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound (dissolved in DMSO)
-
Cell proliferation dye (e.g., CFSE)
-
96-well flat-bottom plate
Procedure:
-
Label purified T cells with a cell proliferation dye according to the manufacturer's protocol.
-
Seed the labeled T cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Stimulate the T cells with anti-CD3/anti-CD28 antibodies.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.
-
Harvest the cells and analyze proliferation by flow cytometry based on the dilution of the proliferation dye.
-
Collect the supernatant for cytokine analysis by ELISA.
Protocol 3: Macrophage Differentiation and Polarization
Materials:
-
Purified monocytes
-
Complete RPMI medium with M-CSF (for M0 macrophage differentiation)
-
LPS and IFN-γ (for M1 polarization)
-
IL-4 and IL-13 (for M2 polarization)
-
This compound (dissolved in DMSO)
-
6-well tissue culture plate
Procedure:
-
Seed purified monocytes in a 6-well plate at a density of 1 x 10^6 cells/well in complete RPMI containing 50 ng/mL M-CSF.
-
Incubate for 5-7 days to allow differentiation into M0 macrophages, replacing the medium every 2-3 days.
-
On day 7, replace the medium and pre-treat the M0 macrophages with this compound or vehicle control for 1 hour.
-
Induce polarization by adding:
-
M1: 100 ng/mL LPS and 20 ng/mL IFN-γ
-
M2: 20 ng/mL IL-4 and 20 ng/mL IL-13
-
-
Incubate for 24-48 hours.
-
Harvest the cells for analysis of surface marker expression (e.g., CD86 for M1, CD206 for M2) by flow cytometry.
-
Collect the supernatant for cytokine analysis (e.g., TNF-α for M1, IL-10 for M2) by ELISA.
Protocol 4: Cytokine Measurement by ELISA
Materials:
-
Cell culture supernatants
-
ELISA kits for desired cytokines (e.g., IFN-γ, TNF-α, IL-10)
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a substrate for color development.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
References
- 1. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of cell surface immunoglobulin in B-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrophage polarization: an important role in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrophage JAK2 deficiency protects against high-fat diet-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessment of Small Molecule Stability in DMSO and Culture Media
Topic: Protocol for Assessing Small Molecule Stability in DMSO and Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stability of a small molecule is a critical parameter that can significantly impact the reliability and reproducibility of in vitro and in vivo experimental results. Degradation of a compound in its solvent or in the experimental medium can lead to an inaccurate determination of its potency and efficacy. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for biological assays, while culture media provides the necessary environment for cell-based studies. Therefore, understanding the stability of a test compound, herein referred to as JJH260, in both DMSO and culture media is essential for accurate data interpretation.
This document provides a detailed protocol for assessing the stability of a small molecule, this compound, in DMSO and standard cell culture media. The protocols outline methods for sample preparation, incubation at various conditions, and analysis using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Quantitative data from stability studies should be summarized in clear, structured tables to facilitate easy comparison of stability under different conditions.
Table 1: Stability of this compound in DMSO
| Time Point (Days) | % Remaining this compound at 4°C | % Remaining this compound at 25°C (Room Temp) | % Remaining this compound at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 3 | |||
| 7 | |||
| 14 |
Table 2: Stability of this compound in Cell Culture Media (e.g., DMEM with 10% FBS)
| Time Point (Hours) | % Remaining this compound at 37°C (without cells) | % Remaining this compound at 37°C (with cells) |
| 0 | 100 | 100 |
| 2 | ||
| 6 | ||
| 12 | ||
| 24 | ||
| 48 |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol describes a general method to determine the stability of this compound in DMSO at different temperatures over a set period.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Formic acid (or other appropriate modifier)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Incubators or water baths set at 4°C, 25°C, and 37°C
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a high concentration (e.g., 10 mM).
-
Aliquot Samples: Aliquot the stock solution into multiple microcentrifuge tubes. This helps to avoid repeated freeze-thaw cycles for the main stock.
-
Time Zero (T=0) Sample: Take one aliquot, dilute it to the final analytical concentration with an appropriate solvent (e.g., 50:50 ACN:water), and analyze it immediately by HPLC. This will serve as the 100% reference point.
-
Incubation: Store the remaining aliquots at the designated temperatures: 4°C, 25°C (room temperature), and 37°C.[1] Protect samples from light if the compound is light-sensitive.
-
Time Point Analysis: At each predetermined time point (e.g., 1, 3, 7, and 14 days), retrieve one vial from each temperature condition.
-
Sample Preparation for HPLC: Dilute the samples to the same final concentration as the T=0 sample.
-
HPLC Analysis: Analyze the samples by HPLC. The stability is determined by comparing the peak area of this compound at each time point to the peak area at T=0.
Protocol for Assessing this compound Stability in Culture Media
This protocol provides a framework for evaluating the stability of this compound in a specific cell culture medium. The stability of a compound in cell culture media can be influenced by factors such as pH, media components (like serum and amino acids), and incubation conditions.[1]
Materials:
-
This compound DMSO stock solution
-
Specific cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
Cell line of interest (optional, for assessing metabolic stability)
-
Incubator at 37°C with 5% CO2
-
HPLC system or a relevant bioassay
Procedure:
-
Prepare Media Solutions: Warm the cell culture medium (with and without serum) to 37°C.
-
Spike this compound into Media: Add the this compound DMSO stock solution to the pre-warmed media to achieve the final desired concentration. The final concentration of DMSO in the culture medium should typically be less than 0.5% to minimize solvent toxicity.[1][2]
-
Time Zero (T=0) Sample: Immediately after adding this compound, take an aliquot of the mixture. This is the T=0 sample. To prepare it for HPLC analysis, a protein precipitation step is often necessary. Add 3 volumes of cold acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Incubation: Place the remaining media containing this compound in a 37°C incubator with 5% CO2.
-
Time Point Analysis: At various time points (e.g., 2, 6, 12, 24, and 48 hours), collect aliquots and process them as described in step 3.
-
Analysis with Cells (Optional): To assess metabolic degradation, seed cells in a culture plate and allow them to adhere. Replace the medium with the this compound-containing medium and incubate. Collect aliquots of the medium at the specified time points and process for HPLC analysis.
-
HPLC Analysis: Analyze the processed samples by HPLC to determine the concentration of the remaining this compound.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound stability in DMSO and culture media.
Potential Degradation Pathways
While the specific degradation pathways for this compound are unknown, common pathways for small molecules include hydrolysis and oxidation.
Caption: General potential degradation pathways for a small molecule.
General Considerations and Troubleshooting
-
DMSO Quality: Use anhydrous DMSO to minimize water-related degradation. Water can be a significant factor in compound instability.[3][4]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution, as this can affect compound stability.[2][3] It is recommended to prepare single-use aliquots.
-
Solubility: Ensure that this compound is fully dissolved in DMSO and does not precipitate when diluted into aqueous culture media.
-
Analytical Method: The HPLC method should be sensitive and specific for the parent compound and be able to separate it from potential degradants.
-
Inconsistent Results: Inconsistent results between batches may point to issues with the compound's stability in the prepared solutions.[1]
-
Media Components: Be aware that components in the culture media, such as serum, amino acids, and vitamins, can react with the compound and affect its stability.[1]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Kinase Inhibitor Concentration to Minimize Off-Target Effects
Disclaimer: The compound "JJH260" appears to be a hypothetical molecule, as no specific information is available in public databases or scientific literature. This technical support center provides a general framework for optimizing the concentration of a novel kinase inhibitor to minimize off-target effects. The principles and protocols described here are broadly applicable to small molecule kinase inhibitors and should be adapted to the specific characteristics of the compound and target under investigation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target.[1] This is a common challenge with kinase inhibitors because the ATP-binding site, which they often target, is structurally conserved across the human kinome. These unintended interactions can lead to misleading experimental data, cellular toxicity, and a misinterpretation of the inhibitor's true mechanism of action.[1][2]
Q2: How do I determine the optimal starting concentration for my experiments with this compound?
A2: The ideal starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for your intended target kinase.[3] It is recommended to use a concentration at or slightly above the IC50 for the primary target in your initial cellular assays.[1] Using concentrations significantly higher than the on-target IC50 increases the risk of engaging lower-affinity off-targets.[2]
Q3: What are the most effective methods to identify the off-target profile of this compound?
A3: The most comprehensive approach is to perform a kinase selectivity screen.[4][5] Services such as KINOMEscan™ or KinaseProfiler™ test the compound against a large panel of recombinant human kinases (often over 400) to identify unintended binding partners.[4][5] Cellular thermal shift assays (CETSA) and chemical proteomics are also powerful methods to identify off-target interactions within a cellular context.[5]
Q4: Can off-target effects ever be beneficial?
A4: While often considered a liability in research settings, polypharmacology (the ability of a drug to interact with multiple targets) can sometimes be advantageous in a clinical context.[6][7] For example, a single drug that inhibits multiple kinases in a cancer-related pathway might have a more potent therapeutic effect.[6] However, for basic research aimed at elucidating the function of a specific kinase, high selectivity is crucial.[8]
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with a novel kinase inhibitor like this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype (e.g., toxicity, altered morphology) | The observed effect is due to inhibition of an off-target kinase. | 1. Perform a Dose-Response Analysis: The potency of the inhibitor for the observed phenotype should correlate with its IC50 for the intended target. A significant discrepancy suggests an off-target effect. 2. Use a Structurally Unrelated Inhibitor: If a second inhibitor with a different chemical scaffold for the same target reproduces the phenotype, it is more likely an on-target effect.[5] 3. Conduct a Rescue Experiment: Overexpression of a drug-resistant mutant of the intended target should rescue an on-target phenotype but not one caused by off-target effects.[5] |
| No or weak activity in cellular assays despite potent biochemical activity | 1. Poor cell permeability. 2. Compound is being removed by cellular efflux pumps. 3. High intracellular ATP concentration is outcompeting the inhibitor. [9] 4. Compound instability or metabolism. | 1. Assess Cell Permeability: Use computational models or experimental assays to determine the compound's ability to cross the cell membrane. 2. Confirm Target Engagement: Use a cellular target engagement assay like CETSA or NanoBRET™ to verify that the inhibitor is binding to its target inside the cell.[5][10] 3. Evaluate Compound Stability: Use methods like LC-MS to measure the concentration of the intact compound in the cell culture media over time.[11] |
| Paradoxical activation of the target signaling pathway | 1. Disruption of a negative feedback loop. 2. Off-target inhibition of an upstream phosphatase or negative regulator. | 1. Perform a Time-Course Experiment: Analyze the phosphorylation status of pathway components at multiple time points after inhibitor addition to understand the dynamics of the response. 2. Consult Kinase Profiling Data: Check if any identified off-targets are known to regulate the pathway of interest. 3. Inhibit Upstream Components: Co-treatment with an inhibitor of an upstream kinase can help elucidate the mechanism of paradoxical activation.[4] |
Data Presentation
Table 1: Example Kinase Selectivity Profile for "this compound"
This table illustrates how data from a kinase profiling screen might be presented. The goal is to identify kinases that are strongly inhibited at a concentration relevant to the on-target activity of this compound.
| Kinase Target | % Inhibition at 1 µM this compound | Classification | Interpretation & Next Steps |
| Target Kinase A | 98% | On-Target | Strong inhibition as expected. |
| Kinase X | 92% | Potential Off-Target | Potent inhibition. Validate with a biochemical IC50 determination and a cellular target engagement assay.[12] |
| Kinase Y | 55% | Potential Off-Target | Moderate inhibition. Determine the IC50 to assess potency. May be relevant at higher concentrations of this compound. |
| Kinase Z | 15% | Off-Target | Weak interaction, likely not physiologically relevant at concentrations used to inhibit Target Kinase A. |
Table 2: Example Dose-Response Data for On-Target vs. Off-Target Effects
This table provides a template for comparing the potency of this compound for its intended on-target effect versus an unintended off-target phenotype.
| Parameter | On-Target: Inhibition of Target Kinase A Phosphorylation | Off-Target: Induction of Apoptosis |
| Assay Type | Western Blot or Cellular Phosphorylation Assay[13] | Cell Viability Assay (e.g., Annexin V staining) |
| IC50 / EC50 | 50 nM | 5 µM |
| Interpretation | The 100-fold difference in potency suggests that apoptosis is likely an off-target effect that occurs at concentrations much higher than what is required for on-target inhibition.[6] |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Inhibition using Western Blotting
Objective: To determine the IC50 of this compound for the inhibition of its target kinase in a cellular context.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-point serial dilutions in culture medium to achieve the desired final concentrations (e.g., 10 µM to 1 nM).
-
Cell Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for a predetermined time (e.g., 2 hours) at 37°C. This time should be optimized based on the kinetics of the signaling pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a direct downstream substrate of the target kinase.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein of the downstream substrate and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[14]
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on cell proliferation and viability and to calculate a GI50 (concentration for 50% growth inhibition).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 to 100 µM) and include a vehicle control.[3]
-
Incubation: Incubate the plate for a duration relevant to cell proliferation (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15][16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the GI50 value.[15]
Mandatory Visualization
Caption: A generic kinase signaling pathway illustrating on-target and off-target effects of this compound.
Caption: Experimental workflow for optimizing this compound concentration and identifying off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to address JJH260 instability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JJH260, focusing on addressing its instability in long-term experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments involving this compound.
Q: My this compound solution appears to lose efficacy in my cell-based assay after 24-48 hours. What is the likely cause?
A: This is a common issue related to the inherent instability of this compound in aqueous-based cell culture media. The primary cause is often hydrolysis of the ester group in the this compound molecule, leading to an inactive metabolite. The rate of hydrolysis can be influenced by temperature, pH, and exposure to light.
To mitigate this, consider the following:
-
Fresh Preparation: Prepare fresh this compound working solutions immediately before each experiment.
-
Reduced Incubation Time: If possible, design your experimental endpoint to be within 12-24 hours of this compound addition.
-
Stabilizing Agents: The addition of antioxidants, such as N-acetylcysteine (NAC) at a final concentration of 1 mM, may help to reduce oxidative degradation, a secondary cause of instability.
Q: I observe a precipitate forming in my stock solution of this compound dissolved in DMSO. How can I prevent this?
A: Precipitate formation in DMSO stock solutions can occur due to improper storage or the use of a non-anhydrous solvent.
-
Storage Conditions: Store the DMSO stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.
-
Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO to prepare your stock solution. The presence of water can reduce the solubility of this compound and promote degradation.
Q: How can I confirm if the observed loss of activity is due to this compound instability?
A: A stability study can be performed to determine the degradation rate of this compound under your specific experimental conditions. A detailed protocol is provided in the "Experimental Protocols" section below. This involves incubating this compound in your cell culture media for various time points and then analyzing the remaining active compound by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound?
A: For long-term storage, solid this compound should be stored at -20°C, protected from light. Stock solutions in anhydrous DMSO should be aliquoted and stored at -80°C.
Q: What is the known mechanism of this compound instability?
A: The primary mechanism of this compound instability in aqueous solutions is hydrolysis of its labile ester bond, leading to the formation of an inactive carboxylic acid metabolite. A secondary mechanism involves oxidation of the phenol group.
Q: Are there any known chemical analogs of this compound with improved stability?
A: Research is ongoing to develop analogs of this compound with improved stability profiles. For the most current information, please consult recent publications or contact our technical support team.
Data Presentation
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 8 | 85 |
| 24 | 55 |
| 48 | 25 |
| 72 | <10 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in pre-warmed cell culture media.
-
Incubate the solution at 37°C in a humidified incubator.
-
At designated time points (e.g., 0, 8, 24, 48, and 72 hours), collect an aliquot of the solution.
-
Immediately snap-freeze the collected aliquots in liquid nitrogen to halt degradation.
-
For analysis, thaw the samples and inject them into an HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).
-
Monitor the elution of this compound and its primary degradant using a UV detector at 260 nm.
-
Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors on ABHD6 and LYPLA1
Disclaimer: Information regarding a specific compound designated "JJH260" is not publicly available. This technical support center provides a general framework and best practices for researchers to characterize and mitigate the off-target effects of any investigational small molecule inhibitor, hypothetically named this compound, on the serine hydrolases α/β-hydrolase domain-containing 6 (ABHD6) and Lysophospholipase 1 (LYPLA1).
Frequently Asked Questions (FAQs)
Q1: What are ABHD6 and LYPLA1, and why are they common off-targets?
A1: ABHD6 and LYPLA1 are members of the serine hydrolase superfamily, which is a large and diverse class of enzymes characterized by a highly reactive serine nucleophile in their active site.
-
ABHD6 (α/β-hydrolase domain-containing 6) is an integral membrane protein that primarily functions as a monoacylglycerol lipase, playing a role in regulating the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] Its involvement in metabolic and neurological pathways makes it a significant off-target of interest.[2][4] Many inhibitors of serine hydrolases are reactive molecules that can covalently modify the catalytic serine, leading to potential cross-reactivity with other members of this superfamily, including ABHD6.[2][4]
-
LYPLA1 (Lysophospholipase 1) , also known as Acyl-protein thioesterase 1 (APT1), is responsible for depalmitoylation, a reversible post-translational modification that affects protein localization and signaling.[5][6] Given its role in cellular signaling and the shared catalytic mechanism with other serine hydrolases, it can also be an unintended target for small molecule inhibitors.
Q2: Why is it critical to assess the selectivity of a new chemical probe like this compound?
Q3: What is the difference between an on-target and an off-target effect?
A3:
-
On-target effect: The biological consequence of the small molecule binding to its intended protein target.
-
Off-target effect: Any biological effect caused by the small molecule binding to proteins other than the intended target.
A key challenge in pharmacology is to design molecules that have high potency for their intended target and minimal interaction with off-targets.[13]
Troubleshooting Guide
Q1: I'm using this compound to inhibit my target of interest, but I'm observing unexpected phenotypic changes related to lipid metabolism or endocannabinoid signaling. What should I do?
A1: These unexpected phenotypes could be due to off-target inhibition of ABHD6 or LYPLA1. To troubleshoot this, you should:
-
Assess the direct inhibition of ABHD6 and LYPLA1 by this compound: Perform in vitro enzymatic assays using recombinant ABHD6 and LYPLA1 to determine if this compound directly inhibits their activity.
-
Perform whole-cell target engagement assays: Use techniques like competitive activity-based protein profiling (ABPP) in a relevant cell line to see if this compound interacts with endogenous ABHD6 and LYPLA1 at concentrations where you observe the phenotype.[14][15]
-
Use orthogonal chemical probes: If available, use a structurally distinct inhibitor of your primary target.[7] If this orthogonal probe does not produce the same unexpected phenotype, it is more likely that the phenotype observed with this compound is due to off-target effects.
-
Employ a negative control: Use a close chemical analog of this compound that is inactive against your primary target.[8][9] If this negative control also fails to produce the unexpected phenotype, it strengthens the hypothesis that the effect is linked to the inhibition of the primary target or a shared off-target. However, be aware that negative controls can sometimes lose activity against both the intended target and the off-target.[8][9]
Q2: How can I confirm that the observed cellular phenotype is due to the inhibition of my intended target and not ABHD6 or LYPLA1?
A2: The gold standard for confirming on-target activity is to use a genetic approach in conjunction with your chemical probe.[13]
-
Generate a resistant mutant: Create a cell line with a mutation in your target of interest that prevents this compound from binding without affecting the protein's function. If the phenotype is on-target, it will be diminished or absent in the mutant cell line treated with this compound compared to the wild-type cells.[13]
-
Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your intended target, ABHD6, or LYPLA1.
-
If knockdown of your primary target phenocopies the effect of this compound, it supports an on-target mechanism.
-
If knockdown of ABHD6 or LYPLA1 does not reproduce the phenotype, it suggests they are not the primary drivers of that particular effect.
-
Q3: My compound, this compound, is a potent inhibitor of my target but also inhibits ABHD6 and/or LYPLA1. Can I still use it?
A3: A probe with known off-target activities can still be useful, provided the off-target effects are understood and controlled for in your experiments.[7]
-
Dose-response analysis: Determine the concentration range where this compound inhibits your target of interest without significantly inhibiting ABHD6 or LYPLA1. If there is a sufficient selectivity window, you may be able to use this compound at a concentration that is effective on your target with minimal off-target engagement.
-
Rescue experiments: If inhibition of ABHD6 or LYPLA1 by this compound leads to a measurable change in a specific metabolite, you may be able to "rescue" the phenotype by adding back that metabolite.
-
Acknowledge limitations: When publishing your results, it is crucial to report the known off-target activities of this compound and discuss how they might have influenced your findings.
Data Presentation
Table 1: Selectivity Profile of a Hypothetical Inhibitor (this compound) and Recommended Tool Compounds
| Compound | Primary Target | IC50 (nM) vs. Primary Target | IC50 (nM) vs. ABHD6 | IC50 (nM) vs. LYPLA1 | Selectivity Notes |
| This compound (Hypothetical) | Target X | 50 | 500 | >10,000 | 10-fold selective for Target X over ABHD6. |
| WWL70 | ABHD6 | >10,000 | 70 | >10,000 | Selective ABHD6 inhibitor.[2] |
| KT182 | ABHD6 | >10,000 | Potent | >10,000 | Selective ABHD6 inhibitor.[16] |
| ML348 | LYPLA1 | >10,000 | >10,000 | 300 | Selective, reversible LYPLA1 inhibitor.[15] |
Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for ABHD6 Activity
This protocol is adapted from a method using the hydrolysis of a monoacylglycerol substrate to produce glycerol, which is then detected in a coupled enzymatic reaction.[3][17][18]
-
Materials:
-
Glycerol kinase, glycerol phosphate oxidase, and horseradish peroxidase (HRP).[3]
-
A fluorescent HRP substrate (e.g., Amplex Red).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
96-well microplate.
-
Plate reader capable of fluorescence detection.
-
Procedure:
-
Prepare a reaction mixture containing the coupled enzymes (glycerol kinase, glycerol phosphate oxidase, HRP) and the fluorescent substrate in the assay buffer.
-
Add varying concentrations of this compound (or control inhibitor) to the wells of the 96-well plate. Include a DMSO vehicle control.
-
Add the ABHD6-containing cell lysate to the wells and pre-incubate with the inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the 1(3)-AG substrate.
-
Kinetically monitor the increase in fluorescence (e.g., excitation 530 nm, emission 590 nm) over time.[3]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for LYPLA1
This protocol allows for the assessment of target engagement in a complex proteome.[14][15]
-
Materials:
-
Procedure:
-
Treat intact cells or proteomic lysates with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Add the FP-Rh probe to the samples at a final concentration of 1-2 µM and incubate for another 30 minutes at 37°C.[14] The probe will covalently label the active site serine of accessible hydrolases.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner. The band corresponding to LYPLA1 (approx. 25 kDa) should be identified.
-
Quantify the fluorescence intensity of the LYPLA1 band. A decrease in intensity in the this compound-treated samples compared to the vehicle control indicates that this compound is binding to LYPLA1 and preventing probe labeling.
-
Calculate the IC50 value based on the reduction in fluorescence intensity at different this compound concentrations.
-
Visualizations
Caption: Workflow for Deconvoluting On-Target vs. Off-Target Effects.
Caption: Principle of Competitive Activity-Based Protein Profiling (ABPP).
Caption: Decision Tree for Troubleshooting Off-Target Effects.
References
- 1. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An in Vivo Active Carbamate-based Dual Inhibitor of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 1 (LYPLA1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing FAHFA Hydrolysis Assays with JJH260
Welcome to the technical support center for improving the efficiency of your Fatty Acid Ester of Hydroxy Fatty Acid (FAHFA) hydrolysis assays, with a focus on the use of the inhibitor JJH260. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a FAHFA hydrolysis assay?
A1: A FAHFA hydrolysis assay measures the enzymatic breakdown of FAHFAs into a free fatty acid and a hydroxy fatty acid. This is typically achieved by incubating a FAHFA substrate (e.g., 9-PAHSA) with a biological sample containing active hydrolases, such as tissue lysates or cell fractions. The rate of hydrolysis is determined by quantifying the appearance of the product (e.g., 9-hydroxystearic acid or 9-HSA) or the disappearance of the substrate over time, usually by liquid chromatography-mass spectrometry (LC-MS).
Q2: What are the primary enzymes responsible for FAHFA hydrolysis?
A2: The primary enzymes identified as FAHFA hydrolases are Androgen-Induced Gene 1 (AIG1) and Androgen-Dependent TFPI-Regulating Protein (ADTRP).[1][2][3] These are threonine hydrolases that effectively break down FAHFAs.[1][2]
Q3: We are not seeing any inhibition of FAHFA hydrolysis with this compound. What could be the issue?
A3: Several factors could contribute to a lack of inhibition. Please refer to the "Troubleshooting: No Inhibition Observed" section below for a detailed guide. Common issues include incorrect inhibitor concentration, inhibitor instability, or low enzymatic activity in your sample.
Q4: Our assay shows a high background signal. How can we reduce it?
A4: High background can be a significant issue, particularly when measuring Palmitic Acid Esters of Hydroxystearic Acid (PAHSAs).[4][5] One major source of background can be the solid-phase extraction (SPE) columns used for sample cleanup.[4][5] Consider testing different SPE column brands or switching to a different FAHFA family for measurement, such as Oleic Acid Esters of Hydroxystearic Acids (OAHSAs), which have been shown to have a lower background signal.[4][5][6]
Q5: We are having trouble separating FAHFA regioisomers. What can we do?
A5: Baseline separation of FAHFA regioisomers can be challenging and traditionally required long chromatographic gradients.[4] To improve separation, you can optimize your liquid chromatography method. While older methods used 90-minute gradients, newer, faster protocols can achieve comparable separation in 30 minutes by using a different column and optimized mobile phase.[4][5][6] Refer to the "Experimental Protocols" section for a detailed LC-MS method.
Troubleshooting Guides
Troubleshooting: High Variability in Replicates
| Potential Cause | Recommended Solution |
| Inconsistent sample homogenization | Ensure a standardized and thorough homogenization protocol for all tissue or cell samples. Keep samples on ice throughout the process. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete enzyme inhibition | Ensure this compound is fully dissolved and pre-incubated with the enzyme source for a sufficient time before adding the substrate. |
| Variable incubation times | Use a multi-channel timer or stagger the start of reactions to ensure precise and consistent incubation periods for all samples. |
| Inconsistent sample workup | Standardize the lipid extraction and solid-phase extraction (SPE) steps for all samples. Ensure complete drying of the solvent before reconstitution. |
Troubleshooting: No Inhibition Observed with this compound
| Potential Cause | Recommended Solution |
| Incorrect inhibitor concentration | Verify the calculated concentration of this compound. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50). |
| Inhibitor degradation | Check the storage conditions and age of the this compound stock solution. Prepare fresh dilutions before each experiment. |
| Low enzymatic activity in the sample | Measure the baseline hydrolysis rate without the inhibitor to confirm that the enzymes are active. Use fresh tissue lysates or cell fractions. |
| Inhibitor not targeting the active hydrolase | Confirm the expression of AIG1 and ADTRP in your tissue or cell model. This compound may be specific for these enzymes. |
| Assay conditions affecting inhibitor binding | Optimize assay parameters such as pH and temperature, as these can influence inhibitor-enzyme interactions. |
Experimental Protocols
Protocol 1: FAHFA Hydrolysis Assay in Tissue Lysates
-
Tissue Homogenization:
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Homogenize fresh or frozen tissue in ice-cold PBS using a Dounce homogenizer.
-
Sonicate the homogenate to ensure complete lysis.
-
Centrifuge at 600 x g for 10 minutes to remove debris.
-
Prepare crude membrane fractions by ultracentrifugation of the supernatant at 100,000 x g for 45 minutes at 4°C.[1]
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Enzyme Inhibition:
-
Pre-incubate the tissue lysate with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Hydrolysis Reaction:
-
Initiate the reaction by adding the FAHFA substrate (e.g., 9-PAHSA) to the pre-incubated lysate.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).
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Stop the reaction by adding an ice-cold organic solvent, such as chloroform/methanol (2:1).
-
-
Lipid Extraction and Analysis:
-
Perform a lipid extraction as detailed in Protocol 2.
-
Analyze the samples by LC-MS to quantify the hydrolysis product (e.g., 9-HSA).
-
Protocol 2: Lipid Extraction and LC-MS Analysis of FAHFAs
-
Lipid Extraction:
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To the reaction mixture, add 1.5 mL of methanol and 3 mL of chloroform containing an internal standard (e.g., ¹³C₄-9-PAHSA).[4][5]
-
Vortex thoroughly and centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases.[4][5]
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Transfer the lower organic phase to a new tube and dry it under a gentle stream of nitrogen.[4][5]
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Store the dried lipid extract at -80°C until analysis.[4][5]
-
-
LC-MS Analysis:
-
Reconstitute the dried extract in 40 µL of methanol and inject 10 µL for analysis.[4][5]
-
Use a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm) for separation.[4][5]
-
Employ an isocratic flow at 0.2 mL/min with a mobile phase of 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.[4][5]
-
Use multiple reaction monitoring (MRM) for quantification.[4][5]
-
Data Presentation
Table 1: Comparison of LC-MS Methods for FAHFA Analysis
| Parameter | Standard Protocol | Optimized Faster Protocol |
| Run Time | 90 minutes | 30 minutes[4][5][6] |
| Column | Luna C18(2) (3 µm, 250 x 2.0 mm)[4][5] | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm)[4][5] |
| Throughput | Lower | Higher |
| Resolution | Good | Comparable to standard protocol[4][5][6] |
Visualizations
FAHFA Metabolism and Inhibition Workflow
Caption: FAHFA metabolism showing synthesis and hydrolysis pathways, and the inhibitory action of this compound.
Experimental Workflow for FAHFA Hydrolysis Assay
Caption: Step-by-step experimental workflow for a FAHFA hydrolysis assay with an inhibitor.
References
- 1. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for preparing JJH260 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and using JJH260 stock solutions. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a this compound stock solution is Dimethylformamide (DMF). This compound is soluble in DMF at a concentration of 1 mg/mL[1].
Q2: Can I dissolve this compound in aqueous solutions like PBS?
A2: this compound has limited solubility in aqueous solutions. A 1:2 mixture of DMF and PBS (pH 7.2) can be used to achieve a solubility of 0.33 mg/mL[1]. It is advisable to first dissolve this compound in DMF and then dilute it into your aqueous buffer, ensuring the final DMF concentration is compatible with your experimental system.
Q3: How should I store the this compound solid compound and its stock solution?
A3: Both the solid form of this compound and its stock solutions should be stored at -20°C[1].
Q4: What is the stability of this compound?
A4: When stored properly at -20°C, this compound is stable for at least four years[1].
Q5: What are the physical and chemical properties of this compound?
A5: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₃₄ClN₅O₅ |
| Formula Weight | 568.1 g/mol |
| Purity | ≥90% |
| Formulation | A crystalline solid |
| Solubility (DMF) | 1 mg/mL |
| Solubility (DMF:PBS 1:2) | 0.33 mg/mL |
| Storage | -20°C |
| Stability | ≥ 4 years |
Experimental Protocols
Protocol for Preparing a 1 mg/mL this compound Stock Solution in DMF
Materials:
-
This compound crystalline solid
-
Anhydrous Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMF to achieve a final concentration of 1 mg/mL. For example, to prepare 1 mL of a 1 mg/mL stock solution, add 1 mL of DMF to 1 mg of this compound.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluted in an aqueous buffer.
-
Question: I diluted my 1 mg/mL this compound stock in DMF into my cell culture medium, and a precipitate formed. What should I do?
-
Answer: This is likely due to the low aqueous solubility of this compound. To resolve this, try the following:
-
Reduce the final concentration of this compound: The final concentration in your aqueous medium may be too high.
-
Increase the intermediate solvent concentration: Prepare an intermediate dilution of your this compound stock in a 1:2 mixture of DMF:PBS (pH 7.2) before further diluting into your final medium. This can help maintain solubility[1].
-
Perform a serial dilution: Instead of a single large dilution, perform a series of smaller dilutions, vortexing between each step, to gradually introduce the compound to the aqueous environment.
-
Issue 2: Inconsistent experimental results using the this compound stock solution.
-
Question: I am observing variability in my experimental results between different batches of prepared this compound stock solution. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
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Incomplete dissolution: Ensure the this compound is fully dissolved in DMF before making further dilutions. Visually inspect the solution for any particulate matter.
-
Stock solution degradation: Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Ensure the stock solution is always stored at -20°C.
-
Pipetting errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate concentrations.
-
Visualizations
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Troubleshooting Decision Tree for this compound.
References
Common pitfalls in using JJH260 for in vivo studies
This technical support center provides guidance and troubleshooting for researchers using JJH260, an inhibitor of the androgen-induced gene 1 (AIG1) hydrolase, in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Androgen-Induced Gene 1 (AIG1), a transmembrane threonine hydrolase.[][2][3] AIG1 is responsible for the breakdown of a class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[][2] By inhibiting AIG1, this compound prevents the degradation of FAHFAs, leading to their accumulation. The molecular formula of this compound is C29H34ClN5O5 and its molecular weight is 568.1 g/mol .[][4]
Q2: What are the known off-targets of this compound?
A2: In addition to AIG1, this compound has been shown to inhibit several other serine hydrolases. Known off-targets include ABHD6, LYPLA1, LYPLA2, and PPT1.[2] Researchers should consider the potential biological consequences of inhibiting these off-targets when designing experiments and interpreting results.
Q3: What is the in vitro potency of this compound?
A3: this compound inhibits the FAHFA hydrolysis activity of AIG1 with an IC50 value of 0.57 µM in HEK293T cells.[2][3][5] Its potency against its off-targets is generally lower. For instance, the IC50 values for inhibiting ADTRP, a related hydrolase, are significantly higher, at 8.5 µM.[2]
Troubleshooting Guide for In Vivo Studies
Disclaimer: There is currently a lack of published literature on the use of this compound in in vivo models. The following troubleshooting guide is based on common challenges encountered with novel small molecule inhibitors and the known in vitro characteristics of this compound.
Issue 1: Poor Solubility and Vehicle Formulation
Q: My this compound is not dissolving for in vivo administration. What vehicle should I use?
A: this compound is a complex organic molecule and is predicted to have low aqueous solubility. A multi-step approach is recommended to find a suitable vehicle.
-
Step 1: Initial Solvent. Start by dissolving this compound in a small amount of a strong organic solvent such as DMSO or ethanol.
-
Step 2: Dilution. Once dissolved, slowly dilute the solution with a co-solvent and then a final aqueous vehicle. Vigorous vortexing or sonication may be required.
-
Step 3: Final Concentration. Ensure the final concentration of the organic solvent is within acceptable limits for the chosen animal model and route of administration to avoid toxicity. For example, the final concentration of DMSO for intravenous injection should typically be less than 10%.
Table 1: Common Vehicle Formulations for In Vivo Studies
| Vehicle Component | Route of Administration | Max Concentration | Advantages | Disadvantages |
| DMSO | IP, IV, SC | < 10% (IV), < 50% (IP) | Excellent solubilizing agent | Can cause local irritation and toxicity at high concentrations |
| Ethanol | IP, IV, Oral | < 10% | Good solubilizing agent | Can cause sedation and local tissue damage |
| PEG400 | IP, IV, Oral | Up to 100% | Good safety profile | Can be viscous |
| Tween 80 | IP, IV, Oral | 1-10% | Improves solubility and stability | Can cause hypersensitivity reactions in some animals |
| Saline / PBS | All | N/A | Isotonic and non-toxic | Poor solvent for hydrophobic compounds |
Issue 2: Lack of In Vivo Efficacy
Q: I am not observing the expected biological effect of this compound in my animal model. What could be the cause?
A: A lack of efficacy can stem from several factors, from drug formulation to biological considerations.
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Poor Bioavailability: this compound may have poor absorption, rapid metabolism, or rapid excretion. Consider performing a pilot pharmacokinetic (PK) study to determine the compound's half-life and exposure in plasma and target tissues.
-
Insufficient Target Engagement: The administered dose may not be sufficient to achieve the necessary concentration at the target site to inhibit AIG1. It is crucial to develop an assay to measure target engagement, such as quantifying FAHFA levels in tissues.
-
Redundant Pathways: The biological system may have compensatory pathways that mitigate the effect of AIG1 inhibition.
-
Inactive Compound: Ensure the integrity of your this compound stock. It may degrade over time, especially if not stored correctly.
Issue 3: Unexpected Toxicity or Adverse Events
Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should I do?
A: Toxicity can be caused by the compound itself, its metabolites, or the vehicle.
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Vehicle Control: Always include a vehicle-only control group to rule out toxicity from the formulation components.
-
Dose-Response Assessment: Perform a dose-range finding study to identify the maximum tolerated dose (MTD).
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Off-Target Effects: The observed toxicity could be due to the inhibition of this compound's known off-targets (ABHD6, LYPLA1, LYPLA2, PPT1).[2] Review the literature for the physiological roles of these enzymes to understand potential toxicity mechanisms.
-
Metabolite Toxicity: The toxic effects might be from a metabolite of this compound rather than the parent compound.
-
Clinical Monitoring: Closely monitor animals for clinical signs of toxicity. At necropsy, perform gross pathology and consider collecting tissues for histopathological analysis.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Calculate the required amount: Based on the desired dose (e.g., mg/kg) and the weight of the animals, calculate the total mass of this compound needed.
-
Initial Dissolution: In a sterile microcentrifuge tube, dissolve the weighed this compound in a minimal volume of 100% DMSO (e.g., 50 µL). Vortex or sonicate until fully dissolved.
-
Co-solvent Addition: Add a co-solvent such as PEG400 to a final concentration of 40%. For example, to make 1 mL of vehicle, you would add 400 µL of PEG400.
-
Aqueous Dilution: Slowly add sterile saline or PBS to reach the final desired volume, vortexing between additions to prevent precipitation.
-
Final Formulation: The final vehicle composition could be, for example, 10% DMSO, 40% PEG400, and 50% saline.
-
Administration: Administer the solution to the animals via IP injection at the appropriate volume (e.g., 10 mL/kg for mice).
Protocol 2: Pilot Dose-Range Finding Toxicity Study
-
Animal Groups: Use a small number of animals per group (e.g., n=3 mice per group).
-
Dose Selection: Select a range of doses. A common starting point is a logarithmic dose escalation (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle-only control group.
-
Administration: Administer this compound daily for 5-7 days.
-
Monitoring: Monitor the animals daily for:
-
Body weight changes
-
Clinical signs of toxicity (e.g., changes in posture, activity, grooming)
-
Food and water intake
-
-
Endpoint: At the end of the study, euthanize the animals and perform a gross necropsy. Collect blood for clinical chemistry and major organs for histopathology if needed.
-
MTD Determination: The maximum tolerated dose (MTD) is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).
Visualizations
Caption: Mechanism of action of this compound as an inhibitor of AIG1.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for common issues in this compound in vivo studies.
References
- 2. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate | C29H34ClN5O5 | CID 71710928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Off-Target Activity of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, validating, and controlling for the off-target activity of small molecule inhibitors, using the hypothetical compound JJH260 as an example. The principles and protocols outlined here are broadly applicable to a wide range of chemical probes.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in cellular models?
Q2: My inhibitor, this compound, is causing a cellular phenotype that doesn't align with the known function of its intended target. How can I determine if this is an off-target effect?
A: A discrepancy between the observed phenotype and the known function of the target is a strong indicator of potential off-target activity.[1] To investigate this, you should perform a series of control experiments. A recommended first step is to use a structurally unrelated inhibitor that targets the same protein. If this second inhibitor does not produce the same phenotype, it is likely that the phenotype observed with this compound is due to off-target effects.[1] Additionally, performing a rescue experiment by overexpressing the intended target can help clarify if the phenotype is on-target.[1][3]
Q3: What are the key experimental approaches to identify the specific off-target proteins of this compound?
A: Several unbiased, proteome-wide methods can be employed to identify the specific off-target proteins of an inhibitor:
-
Chemical Proteomics: This approach uses an immobilized version of the inhibitor to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS): This technique assesses changes in protein thermal stability across the proteome upon inhibitor binding.[4] Proteins that are stabilized or destabilized by the compound are potential targets or off-targets.
-
Kinome Profiling: If the inhibitor is suspected to be a kinase inhibitor, kinome profiling can be used to screen its activity against a large panel of kinases.[5][6][7][8] This can reveal both on-target and off-target kinase interactions.[9]
-
Transcriptomics and Proteomics: Analyzing global changes in gene and protein expression using techniques like RNA-sequencing and quantitative mass spectrometry can provide insights into the cellular pathways affected by the inhibitor, potentially pointing towards off-target interactions.[1]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected cellular phenotype observed with this compound treatment.
This guide provides a logical workflow to determine if an observed phenotype is a result of on-target or off-target activity.
Caption: Troubleshooting workflow for an unexpected cellular phenotype.
Issue 2: this compound exhibits cellular toxicity at concentrations required for target inhibition.
This can complicate the interpretation of experimental results. The following steps can help to distinguish between on-target and off-target toxicity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-Target Toxicity | Use a genetic approach, such as CRISPR/Cas9, to knock down or knock out the intended target. | If the genetic knockdown/knockout replicates the toxic phenotype, the toxicity is likely on-target. |
| Perform a rescue experiment with a drug-resistant mutant of the target protein.[2] | If the resistant mutant rescues the cells from toxicity in the presence of this compound, the toxicity is on-target. | |
| Off-Target Toxicity | Counter-screen this compound in a cell line that does not express the intended target.[1] | If the toxicity persists in the target-negative cell line, it is an off-target effect. |
| Perform kinome-wide or proteome-wide profiling to identify potential off-targets associated with toxicity pathways. | Identification of interactions with known toxicity-related proteins (e.g., hERG, CYPs).[1] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context.[10][11] The principle is that ligand binding can stabilize a protein against thermal denaturation.[4][12][13]
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) and incubate for a specific time (e.g., 1 hour) at 37°C.[12]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or mechanical disruption.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
2. Rescue Experiment Using Overexpression
This experiment aims to confirm that the observed phenotype is due to the inhibition of the intended target.
Methodology:
-
Construct Generation: Create an expression vector containing the cDNA of the intended target protein. For a more rigorous control, generate a version of the target with a mutation in the this compound binding site that confers resistance to the inhibitor but preserves the protein's function.[2]
-
Transfection: Transfect the cells of interest with the overexpression vector or an empty vector control.
-
Inhibitor Treatment: After allowing time for protein expression (e.g., 24-48 hours), treat the transfected cells with this compound at a concentration that elicits the phenotype in non-transfected cells.
-
Phenotypic Analysis: Assess the phenotype in the cells overexpressing the target protein compared to the empty vector control.
-
Interpretation: If overexpression of the wild-type target protein rescues the phenotype (i.e., the phenotype is reversed or diminished), it provides strong evidence that the effect of this compound is on-target.[1][3] A rescue with a drug-resistant mutant provides even more conclusive evidence.[2]
Data Presentation
Table 1: Hypothetical Potency Comparison for this compound
This table illustrates how to compare the potency of this compound for its on-target activity versus its effect on a cellular phenotype. A significant discrepancy can suggest off-target effects.[1]
| Assay | Metric | This compound Potency | Control Inhibitor Potency | Interpretation |
| Biochemical Assay (On-Target) | IC50 | 50 nM | 75 nM | Both inhibitors effectively engage the target. |
| Cellular Phenotype Assay | EC50 | 5 µM | 80 nM | The 100-fold difference between this compound's IC50 and EC50 suggests the phenotype may be due to an off-target effect. The control inhibitor's consistent potency supports this. |
Table 2: Hypothetical Kinome Profiling Results for this compound
This table presents a simplified output from a kinome profiling screen, highlighting on-target and potential off-target kinases.
| Kinase | % Inhibition at 1 µM this compound | Classification | Potential Implication |
| Target Kinase A | 95% | On-Target | Expected high level of inhibition. |
| Kinase B | 88% | Potential Off-Target | High inhibition suggests a significant off-target interaction that needs further validation. |
| Kinase C | 65% | Potential Off-Target | Moderate inhibition; may contribute to the observed phenotype at higher concentrations. |
| Kinase D | 10% | Non-Target | Unlikely to be a biologically relevant off-target. |
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway, showing how on-target and off-target effects of this compound could influence cellular outcomes.
Caption: On-target vs. off-target signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Kinome Profiling Identifies Druggable Targets for Novel Human Cytomegalovirus (HCMV) Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of JJH260 and KC01 as AIG1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent inhibitors of Androgen-Induced Gene 1 (AIG1), JJH260 and KC01. This analysis is supported by experimental data to facilitate informed decisions in research applications.
AIG1 is an integral membrane hydrolase that plays a role in the degradation of bioactive fatty acid esters of hydroxy fatty acids (FAHFAs).[1][] The inhibition of AIG1 is a key area of interest for researchers studying lipid metabolism and signaling. This guide focuses on two covalent inhibitors, this compound and KC01, providing a direct comparison of their inhibitory activities and specificities.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of this compound and KC01 against human AIG1 (hAIG1) has been evaluated using multiple experimental approaches. The following table summarizes the key quantitative data for these inhibitors.
| Inhibitor | IC50 (FP-Rh Labeling) | IC50 (FAHFA Hydrolysis) | kobs/[I] (M⁻¹s⁻¹) |
| This compound | 0.50 ± 0.14 µM | 0.57 ± 0.14 µM | 300 ± 25 |
| KC01 | 0.17 ± 0.03 µM | 0.21 ± 0.08 µM | 2820 ± 780 |
Data sourced from Parsons et al., 2016.[3]
Based on the data, KC01 demonstrates a higher potency in inhibiting AIG1 activity compared to this compound, as indicated by its lower IC50 values in both fluorophosphonate-rhodamine (FP-Rh) labeling and FAHFA hydrolysis assays.[3] Furthermore, the apparent second-order rate constant (kobs/[I]) for KC01 is significantly higher, suggesting a more rapid covalent modification of the AIG1 active site.[3]
Signaling Pathway and Inhibition Mechanism
AIG1 is a transmembrane threonine hydrolase.[3] The following diagram illustrates the enzymatic function of AIG1 in FAHFA metabolism and the points of inhibition by this compound and KC01.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and KC01.
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to determine the potency of inhibitors by measuring their ability to compete with a fluorescent probe for binding to the active site of AIG1.
-
Proteome Preparation: Membrane proteomes from HEK293T cells overexpressing hAIG1 were prepared.
-
Inhibitor Incubation: The membrane proteomes were incubated with varying concentrations of either this compound or KC01 for 30 minutes at 37°C.
-
Probe Labeling: A fluorophosphonate-rhodamine (FP-Rh) probe (1 µM) was added and incubated for another 30 minutes at 37°C. FP-Rh is a broad-spectrum serine/threonine hydrolase probe that covalently labels the active site of these enzymes.
-
Analysis: The reaction was quenched, and proteins were separated by SDS-PAGE. The fluorescence intensity of the AIG1 band was quantified to determine the extent of inhibition at each inhibitor concentration. IC50 values were then calculated.[3]
FAHFA Hydrolysis Assay
This assay directly measures the enzymatic activity of AIG1 and the inhibitory effect of the compounds.
-
Proteome and Inhibitor Incubation: Similar to the ABPP protocol, hAIG1-overexpressing membrane proteomes were pre-incubated with a range of this compound or KC01 concentrations for 30 minutes at 37°C.[4]
-
Substrate Addition: The substrate, 9-palmitic acid hydroxy stearic acid (9-PAHSA), was added to the mixture at a concentration of 100 µM, and the reaction was allowed to proceed for 30 minutes at 37°C.[4]
-
Lipid Extraction and Analysis: The reaction was stopped, and lipids were extracted. The levels of the hydrolyzed product were quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of product formation was used to determine the percent inhibition at each inhibitor concentration, from which IC50 values were derived.[4]
Experimental Workflow
The general workflow for comparing the efficacy of AIG1 inhibitors is depicted in the following diagram.
Off-Target Effects and Selectivity
While both this compound and KC01 are effective inhibitors of AIG1, their selectivity profiles differ. This compound has been shown to have off-target effects, inhibiting other serine hydrolases such as ABHD6, LYPLA1, and LYPLA2.[3] In contrast, KC01 exhibits a more selective profile, with its primary off-target being ABHD16A.[5][6] Researchers should consider these selectivity profiles when designing experiments and interpreting results.
References
Comparative Analysis of JJH260 as an AIG1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Efficacy and Selectivity of JJH260
This guide provides a comprehensive comparison of this compound, a selective inhibitor of Androgen-Induced Gene 1 (AIG1), against alternative compounds. The data presented herein is compiled from robust in vitro studies aimed at validating the inhibitory effects and characterizing the selectivity profile of this compound. This document is intended to assist researchers in making informed decisions regarding the use of this compound in studies of AIG1 signaling and function.
Introduction to AIG1
Androgen-Induced Gene 1 (AIG1) is an integral membrane protein that functions as a threonine hydrolase.[1][2] It plays a crucial role in the metabolism of bioactive lipids, specifically by hydrolyzing fatty acid esters of hydroxy fatty acids (FAHFAs).[1][3][] Dysregulation of AIG1 activity has been implicated in various cellular processes, and it has been shown to activate the nuclear factor of activated T cells (NFAT) signaling pathway.[5][6]
This compound: A Potent AIG1 Inhibitor
This compound is an N-hydroxy hydantoin carbamate that has been identified as a potent inhibitor of AIG1.[3] It effectively blocks the hydrolysis of 9-PAHSA, a known AIG1 substrate, with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range.[3]
Comparative Inhibitor Analysis
The inhibitory potential of this compound on AIG1 has been evaluated alongside other compounds, including the β-lactone KC01, and the inactive control compounds tetrahydrolipstatin (THL) and ABC34.[1][7] The following table summarizes the quantitative data from these comparative studies.
| Compound | Compound Class | Target | IC50 (µM) |
| This compound | N-hydroxy hydantoin carbamate | AIG1 | 0.57 [1][3][7] |
| KC01 | β-lactone | AIG1 | 0.21[1][7] |
| THL | β-lactone | - | Inactive[1][7] |
| ABC34 | N-hydroxy hydantoin carbamate | - | Inactive[1][7] |
Selectivity Profile of this compound
While this compound is a potent inhibitor of AIG1, its selectivity has been characterized to identify potential off-target effects. Studies have revealed that this compound also inhibits other serine hydrolases, including ABHD6, LYPLA1, and LYPLA2.[1][3] This is an important consideration for researchers designing experiments to probe the specific role of AIG1.
Experimental Protocols
The validation of this compound's inhibitory effect on AIG1 was primarily conducted using competitive activity-based protein profiling (ABPP) and substrate hydrolysis assays.
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to assess the ability of an inhibitor to compete with a broad-spectrum probe for binding to the active site of an enzyme.
-
Proteome Preparation: Membrane proteomes from cells expressing AIG1 (e.g., LNCaP cells or AIG1-transfected HEK293T cells) are isolated.
-
Inhibitor Incubation: The proteomes are incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period.
-
Probe Labeling: A fluorescently tagged broad-spectrum probe, such as a fluorophosphonate (FP) probe, is added to the mixture. This probe covalently binds to the active site of serine and threonine hydrolases that were not blocked by the inhibitor.
-
Analysis: The proteome is separated by SDS-PAGE, and the fluorescence is visualized. A decrease in fluorescence intensity at the molecular weight corresponding to AIG1 indicates successful inhibition by the test compound.
FAHFA Hydrolysis Assay
This assay directly measures the enzymatic activity of AIG1 and its inhibition.
-
Reaction Setup: AIG1-containing membrane proteomes are incubated with the inhibitor at various concentrations.
-
Substrate Addition: The substrate, 9-PAHSA (9-palmitic acid ester of hydroxy-stearic acid), is added to initiate the enzymatic reaction.
-
Reaction Termination and Extraction: The reaction is stopped, and the lipids are extracted.
-
LC-MS Analysis: The levels of the hydrolysis products are quantified using liquid chromatography-mass spectrometry (LC-MS). A reduction in the product levels in the presence of the inhibitor confirms its inhibitory activity.
Signaling Pathway and Experimental Workflow
To visualize the context of AIG1 inhibition and the experimental approach, the following diagrams are provided.
Caption: AIG1's role in FAHFA hydrolysis and NFAT pathway activation.
References
- 1. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AIG1 androgen induced 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 5. AIG1 is a novel Pirh2-interacting protein that activates the NFAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AIG1 androgen induced 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Reactivity Profiling of Serine Hydrolase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a representative serine hydrolase inhibitor, WWL222, against a panel of other serine hydrolases. Due to the lack of publicly available information on JJH260, this document utilizes data for WWL222, a well-characterized and selective carbamate inhibitor of Alpha/beta-hydrolase domain-containing protein 11 (ABHD11), to illustrate the principles and methodologies of cross-reactivity profiling. The experimental data presented is based on established techniques in the field, primarily competitive activity-based protein profiling (ABPP).
Comparative Inhibitor Performance
The selectivity of a serine hydrolase inhibitor is critical for its utility as a chemical probe or a therapeutic agent. Off-target inhibition can lead to confounding experimental results or adverse effects. The following table summarizes the inhibitory activity of WWL222 against its primary target, ABHD11, and other serine hydrolases, as determined by competitive ABPP.
| Target Serine Hydrolase | IC50 (nM)[1] | Notes |
| ABHD11 | 170 | Primary Target |
| FAAH | > 5000 | Minimal inhibition |
| MGLL | > 5000 | Minimal inhibition |
| ABHD6 | > 5000 | Minimal inhibition |
| PNPLA8 | > 5000 | Minimal inhibition |
Table 1: Cross-reactivity profile of WWL222 against a selection of serine hydrolases. Data is derived from competitive ABPP experiments.[1]
Experimental Protocols
The determination of an inhibitor's cross-reactivity profile against a broad range of enzymes is crucial for its validation. Competitive Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors directly in complex biological samples.[2][3][4]
Competitive Activity-Based Protein Profiling (ABPP) Protocol
This protocol outlines the general steps for assessing the selectivity of a serine hydrolase inhibitor like WWL222.
1. Proteome Preparation:
- Harvest cells or tissues of interest.
- Homogenize the sample in a suitable lysis buffer (e.g., Tris-buffered saline) to prepare a proteome lysate.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Inhibitor Incubation:
- Aliquot the proteome lysate into separate tubes.
- Pre-incubate the lysates with varying concentrations of the test inhibitor (e.g., WWL222) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
3. Activity-Based Probe Labeling:
- Add a broad-spectrum serine hydrolase activity-based probe (ABP), such as a fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., a fluorophore or biotin), to each lysate.[5]
- Incubate the mixture for a defined period (e.g., 15-30 minutes) to allow the ABP to covalently label the active sites of serine hydrolases that were not inhibited by the test compound.
4. Sample Analysis:
- Quench the labeling reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the labeled serine hydrolases using an appropriate method based on the reporter tag on the ABP (e.g., in-gel fluorescence scanning for fluorescently tagged probes or streptavidin blotting for biotinylated probes).
5. Data Quantification and Analysis:
- Quantify the signal intensity for each labeled serine hydrolase band in the inhibitor-treated samples relative to the vehicle control.
- Plot the percentage of residual enzyme activity against the inhibitor concentration.
- Calculate the IC50 value for each inhibited serine hydrolase by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive ABPP workflow for assessing the cross-reactivity of a serine hydrolase inhibitor.
References
- 1. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Comparative In Vivo Analysis: JJH260 and ABD-110207 in the Modulation of Bioactive Lipids
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo activities of JJH260 and ABD-110207, two chemical probes targeting key enzymes in the metabolism of fatty acid esters of hydroxy fatty acids (FAHFAs).
This document summarizes the known in vivo effects of the dual AIG1/ADTRP inhibitor ABD-110207 and the in vitro profile of the AIG1 inhibitor this compound. A direct in vivo comparison is currently limited by the lack of published in vivo studies for this compound.
Introduction
This compound and ABD-110207 are valuable research tools for investigating the physiological roles of Androgen-Induced Gene 1 (AIG1) and Androgen-Dependent TFPI-Regulating Protein (ADTRP). These transmembrane threonine hydrolases are key regulators of FAHFA levels, a class of bioactive lipids with anti-inflammatory and anti-diabetic properties.[1][2][3] Understanding the in vivo effects of inhibiting these enzymes is crucial for exploring their therapeutic potential.
This compound is an inhibitor of AIG1, a serine hydrolase.[4][5] It has been characterized for its in vitro activity and selectivity.[5]
ABD-110207 is a dual inhibitor of both AIG1 and ADTRP.[6][7] It has been utilized in in vivo studies in mice to probe the combined role of these enzymes in regulating FAHFA homeostasis.[6][7]
In Vivo Performance Data
A direct comparative table of in vivo performance is not possible due to the absence of published in vivo data for this compound. The following table summarizes the available in vivo data for ABD-110207.
| Parameter | ABD-110207 | This compound |
| Target(s) | AIG1 and ADTRP (dual inhibitor)[6][7] | AIG1 inhibitor[4][5] |
| In Vivo Model | Mice[6][7] | No published data |
| Route of Administration | Not specified in abstract[6][7] | No published data |
| Pharmacokinetics | Active in vivo, but specific parameters not detailed in abstract[6][7] | No published data |
| Pharmacodynamics (Effect on FAHFA levels) | Acute treatment resulted in elevated FAHFA levels in wild-type mice.[6][7] | No published data |
| Observed In Vivo Effects | Mimicked the elevation of FAHFA levels seen in AIG1/ADTRP double knockout mice.[6][7] | No published data |
| Off-Target Effects (In Vitro) | Not detailed in abstract | ABHD6, LYPLA1, and LYPLA2 identified as off-targets.[5] |
Signaling Pathways
AIG1 and ADTRP are implicated in distinct signaling pathways. Inhibition of these enzymes by this compound and ABD-110207 can be expected to modulate these pathways.
Caption: AIG1 Signaling Pathway.
Caption: ADTRP Signaling Pathway.
Experimental Protocols
Detailed in vivo experimental protocols for this compound are not available in the public domain. The following provides a general outline based on the available information for ABD-110207.
Experimental Workflow for In Vivo Evaluation of FAHFA Hydrolase Inhibitors
References
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Functional Role of ADTRP (Androgen-Dependent TFPI-Regulating Protein) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. DSpace [scholarbank.nus.edu.sg]
- 5. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Inactive Analogs of JJH260: A Guide for Control Experiments
For Researchers, Scientists, and Drug Development Professionals
In the study of the bioactive lipid signaling pathways, the use of specific chemical probes is indispensable. JJH260 has emerged as a potent inhibitor of the androgen-induced gene 1 (AIG1) enzyme, a key hydrolase of fatty acid esters of hydroxy fatty acids (FAHFAs). To ensure the rigor and validity of experimental findings using this compound, the inclusion of a structurally similar but biologically inactive analog as a negative control is critical. This guide provides a comprehensive comparison of this compound and its recommended inactive analog, ABC34, supported by experimental data and detailed protocols.
Comparison of this compound and its Inactive Analog ABC34
The following table summarizes the key characteristics and experimental data for this compound and its inactive control, ABC34.
| Feature | This compound | ABC34 | Reference |
| Chemical Class | N-hydroxyhydantoin (NHH) carbamate | N-hydroxyhydantoin (NHH) carbamate | [1] |
| Biological Target | AIG1 (androgen-induced gene 1) and other FAHFA hydrolases | No significant inhibition of AIG1 | [1] |
| Mechanism of Action | Covalent inhibitor of the AIG1 catalytic serine residue | Does not covalently modify or inhibit the AIG1 active site | [1] |
| IC50 for AIG1 | 0.57 ± 0.14 µM | Inactive | [1] |
| Effect on FAHFA Hydrolysis | Blocks the hydrolysis of 9-PAHSA (a FAHFA substrate) | No effect on 9-PAHSA hydrolysis | [1] |
Experimental Data
The direct comparison of this compound and ABC34 in biochemical assays confirms the inactivity of ABC34. In a concentration-dependent inhibition assay measuring the hydrolysis of the FAHFA substrate 9-PAHSA by AIG1, this compound demonstrated a clear dose-dependent inhibition with an IC50 value of 0.57 µM.[1] In stark contrast, ABC34 showed no inhibition of AIG1 activity at concentrations where this compound exhibits maximal effect, establishing it as a reliable negative control.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described by Parsons, W.H., et al. in Nature Chemical Biology, 2016.[1]
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the ability of a compound to compete with a broad-spectrum activity-based probe for binding to the active site of an enzyme.
Materials:
-
HEK293T cells expressing human AIG1
-
Proteome lysis buffer (e.g., RIPA buffer)
-
This compound and ABC34 (dissolved in DMSO)
-
Fluorophosphonate-rhodamine (FP-Rh) activity-based probe
-
SDS-PAGE gels and fluorescence gel scanner
Procedure:
-
Prepare membrane proteome lysates from HEK293T cells overexpressing AIG1.
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound or ABC34 (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
Add the FP-Rh probe to each sample and incubate for an additional 30 minutes at 37°C.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner. A decrease in the fluorescent signal for AIG1 in the presence of the test compound indicates inhibition.
FAHFA Hydrolysis Assay
This assay directly measures the enzymatic activity of AIG1 by quantifying the hydrolysis of a FAHFA substrate.
Materials:
-
HEK293T cell membrane proteome expressing AIG1
-
This compound and ABC34 (dissolved in DMSO)
-
9-palmitoyl-hydroxy-stearic acid (9-PAHSA) as the substrate
-
LC-MS/MS system for product quantification
Procedure:
-
Pre-incubate the AIG1-expressing membrane proteome with various concentrations of this compound or ABC34 (or DMSO control) for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the 9-PAHSA substrate.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a suitable solvent (e.g., methanol).
-
Extract the lipid products.
-
Analyze the samples by LC-MS/MS to quantify the amount of the hydrolyzed product (9-hydroxy-stearic acid). A reduction in product formation indicates inhibition of AIG1.
Visualizing Experimental Workflows
To further clarify the experimental logic, the following diagrams illustrate the key workflows.
References
Validating the On-Target Effects of JJH260: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of JJH260, a potent inhibitor of Androgen-Induced Gene 1 (AIG1). AIG1 is a hydrolase responsible for the degradation of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of bioactive lipids with anti-inflammatory and anti-diabetic properties. Validating that a small molecule's biological effects are a direct result of its interaction with the intended target is a critical step in drug discovery and development. This guide details the use of genetic methods, specifically RNA interference (RNAi), to corroborate the on-target activity of this compound and compares its efficacy to other chemical probes.
Executive Summary
This compound is a selective inhibitor of AIG1 with a half-maximal inhibitory concentration (IC50) of 0.57 µM for FAHFA hydrolysis.[1] Genetic validation using shRNA-mediated knockdown of AIG1 in LNCaP human prostate cancer cells phenocopies the biochemical effect of this compound, leading to a significant reduction in FAHFA hydrolysis. This provides strong evidence that this compound's primary mechanism of action in cells is the inhibition of AIG1. This guide presents the supporting experimental data, detailed protocols for the key validation experiments, and visual diagrams of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data comparing the inhibitory activity of this compound with a comparative inhibitor, KC01, and the impact of genetic knockdown of AIG1.
Table 1: In Vitro Inhibitory Activity of this compound and Comparative Compounds against AIG1 and Off-Target ADTRP
| Compound | Target | IC50 (µM) for FAHFA Hydrolysis | Notes |
| This compound | AIG1 | 0.57 | Primary target |
| ADTRP | 8.5 | Off-target | |
| KC01 | AIG1 | 0.21 | Comparative inhibitor |
| ADTRP | 1.3 | Off-target | |
| THL | AIG1 | > 100 | Inactive control |
| ABC34 | AIG1 | > 100 | Inactive control |
Table 2: Comparison of Pharmacological Inhibition and Genetic Knockdown on FAHFA Hydrolysis in LNCaP Cells
| Condition | Target | Effect on FAHFA Hydrolysis |
| This compound (10 µM) | AIG1 | ~80% reduction |
| AIG1 shRNA Knockdown | AIG1 | Significant reduction (phenocopies this compound) |
| Control shRNA | - | No significant change |
| THL (10 µM) | - | No significant change |
| ABC34 (10 µM) | - | No significant change |
Experimental Protocols
AIG1 Knockdown in LNCaP Cells using Lentiviral shRNA
This protocol describes a general method for the stable knockdown of AIG1 in LNCaP cells using lentiviral-mediated delivery of short hairpin RNA (shRNA). While the specific shRNA sequences used in the foundational study by Parsons et al. (2016) are not publicly available, this protocol provides a robust framework for replicating these findings.
Materials:
-
LNCaP cells (ATCC)
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lentiviral vectors expressing shRNA targeting human AIG1 (multiple sequences should be tested) and a non-targeting control shRNA (e.g., targeting GFP)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and the packaging plasmids using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter and concentrate the virus if necessary.
-
-
LNCaP Cell Transduction:
-
Seed LNCaP cells in 6-well plates and allow them to adhere overnight.
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (4-8 µg/mL).
-
Add the lentiviral supernatant to the cells at a multiplicity of infection (MOI) that should be optimized for LNCaP cells.
-
Incubate for 24 hours.
-
-
Selection and Validation of Knockdown:
-
After 24 hours, replace the virus-containing medium with fresh medium containing puromycin (1-2 µg/mL) to select for transduced cells.
-
Maintain the cells in selection medium for 3-5 days, replacing the medium every 2 days, until non-transduced control cells are eliminated.
-
Expand the puromycin-resistant cells.
-
Validate AIG1 knockdown by Western blot analysis of AIG1 protein levels or qRT-PCR analysis of AIG1 mRNA levels.
-
In Situ FAHFA Hydrolysis Assay
This assay measures the activity of AIG1 in intact cells by monitoring the hydrolysis of a stable isotope-labeled FAHFA substrate.
Materials:
-
LNCaP cells (wild-type, AIG1 knockdown, and control shRNA)
-
This compound, KC01, THL, ABC34
-
13C-labeled 9-PAHSA (palmitic acid ester of 9-hydroxystearic acid)
-
Cell culture medium
-
Methanol
-
Chloroform
-
LC-MS/MS system
Protocol:
-
Cell Treatment:
-
Plate LNCaP cells (wild-type, AIG1 knockdown, or control shRNA) in 12-well plates and allow them to reach ~80% confluency.
-
For pharmacological inhibition, pre-treat wild-type LNCaP cells with this compound (10 µM), KC01 (10 µM), THL (10 µM), or ABC34 (10 µM) for 4 hours.
-
-
Substrate Incubation:
-
Add 13C-labeled 9-PAHSA to the cell culture medium at a final concentration of 10 µM.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Lipid Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids using a 2:1 mixture of chloroform:methanol.
-
Vortex the samples and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
-
LC-MS/MS Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the levels of the 13C-labeled 9-PAHSA substrate and its hydrolysis product, 13C-labeled palmitic acid, by LC-MS/MS.
-
Calculate the percentage of FAHFA hydrolysis by dividing the amount of product by the sum of the remaining substrate and product.
-
Mandatory Visualization
Caption: AIG1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Logical relationship for validating this compound's on-target effect.
References
Assessing the Specificity of JJH260 in Complex Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount for accurate interpretation of experimental results and for the development of targeted therapeutics. This guide provides a detailed comparison of the performance of JJH260, an inhibitor of fatty acid esters of hydroxy fatty acids (FAHFA) hydrolases, with an alternative compound, ABD-110207. The information is based on published experimental data to aid in the objective assessment of this compound's specificity in complex biological samples.
This compound is a potent, cell-active inhibitor of the recently discovered FAHFA hydrolases, androgen-induced gene 1 (AIG1) and androgen-dependent TFPI-regulating protein (ADTRP)[1][2]. These integral membrane enzymes are threonine hydrolases responsible for the degradation of bioactive FAHFAs, a class of lipids with anti-inflammatory and anti-diabetic properties. The ability to selectively inhibit these enzymes with tools like this compound is crucial for studying the physiological roles of FAHFAs. This guide will delve into the specificity profile of this compound, compare it with another known inhibitor, and provide the necessary experimental context for researchers to make informed decisions.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the known inhibitory activities of this compound and the alternative dual AIG1/ADTRP inhibitor, ABD-110207, against their primary targets and other known off-target serine hydrolases. The data is compiled from inhibitor profiling studies.
| Target Enzyme | This compound IC50 (µM) | ABD-110207 IC50 (µM) | Reference |
| Primary Targets | |||
| AIG1 | 0.57 | Reported as a dual inhibitor | [1] |
| ADTRP | 8.5 | Reported as a dual inhibitor | [1] |
| Known Off-Targets | |||
| ABHD6 | Yes (qualitative) | Not reported | [1] |
| LYPLA1 | Yes (qualitative) | Not reported | [1] |
| LYPLA2 | Yes (qualitative) | Not reported | [1] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach for assessing inhibitor specificity, the following diagrams are provided.
Caption: FAHFA signaling and the inhibitory action of this compound.
Caption: Workflow for assessing inhibitor specificity using ABPP.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's specificity.
Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysates
This protocol is a standard method to determine the potency and selectivity of an inhibitor against a class of enzymes in a complex proteome.
a. Preparation of Cell Lysates:
-
Harvest cultured cells (e.g., HEK293T, LNCaP) and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
b. Competitive Inhibition:
-
Dilute the cell lysate to a final protein concentration of 1 mg/mL in lysis buffer.
-
In separate microcentrifuge tubes, pre-incubate aliquots of the lysate with varying concentrations of this compound (or the alternative inhibitor) or DMSO (vehicle control) for 30 minutes at 37°C.
c. Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., FP-biotin at a final concentration of 1-5 µM).
-
Incubate the reaction mixture for 30 minutes at room temperature.
d. Analysis by SDS-PAGE and Avidin Blotting:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-horseradish peroxidase (HRP) conjugate to detect biotinylated proteins.
-
Visualize the labeled proteins using an enhanced chemiluminescence (ECL) detection system. The reduction in band intensity in the inhibitor-treated lanes compared to the DMSO control indicates inhibition of the respective hydrolase.
In-Cell FAHFA Hydrolysis Assay
This assay assesses the ability of an inhibitor to block the activity of FAHFA hydrolases in intact cells.
a. Cell Culture and Treatment:
-
Plate cells (e.g., LNCaP) in a suitable culture dish and grow to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or DMSO (vehicle control) in serum-free media for 4 hours at 37°C.
b. Substrate Addition:
-
Add a stable isotope-labeled FAHFA substrate (e.g., ¹³C,²H-PAHSA) to the media at a final concentration of 2 µM.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
c. Lipid Extraction:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
d. LC-MS/MS Analysis:
-
Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of the FAHFA substrate and its hydrolysis products.
-
A decrease in the formation of the hydrolysis products in the inhibitor-treated cells compared to the control indicates inhibition of FAHFA hydrolase activity.
Conclusion
This compound is a valuable chemical probe for studying the biology of FAHFA hydrolases AIG1 and ADTRP. While it exhibits high potency for AIG1, its selectivity against other serine hydrolases should be considered when interpreting experimental data. The alternative inhibitor, ABD-110207, offers a potential tool for dual inhibition of both AIG1 and ADTRP. The provided experimental protocols, particularly competitive activity-based protein profiling, are essential for researchers to independently validate the specificity of these inhibitors in their specific biological systems of interest. For a comprehensive understanding, further head-to-head comparisons of this compound and ABD-110207 across a broad panel of hydrolases are warranted.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of JJH260
This document provides crucial safety and logistical information for the proper disposal of JJH260, a potent N-hydroxy hydantoin carbamate inhibitor of androgen-induced gene 1 (AIG1). Adherence to these procedural guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Chemical Profile of this compound
A summary of the key identifiers and properties of this compound is provided in the table below. This information is critical for the correct labeling and handling of waste streams containing this chemical.
| Property | Value |
| CAS Number | 1831135-30-8 |
| Molecular Formula | C₂₉H₃₄ClN₅O₅ |
| Molecular Weight | 568.1 g/mol |
| Physical Appearance | Crystalline solid |
| Solubility | DMF: 1 mg/ml; DMF:PBS (pH 7.2) (1:2): 0.33 mg/ml[1] |
| Known Hazards | While specific toxicity data is not provided, as a bioactive small molecule, it should be handled with care, assuming potential toxicity. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This includes pure (unused) this compound, contaminated labware, and solutions containing this compound.
1. Waste Identification and Segregation:
-
Identify: All waste materials contaminated with this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware, including vials, pipette tips, and weighing boats.
-
-
Segregate: Do not mix this compound waste with other waste streams unless they are chemically compatible. Incompatible wastes must be stored separately to prevent dangerous reactions.[2]
2. Waste Containment and Labeling:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[2][3] The container must have a secure screw-top lid and be in good condition.[2][3]
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[2][3] The label must include:
-
The full chemical name: "this compound" and its CAS number: "1831135-30-8".
-
An accurate list of all contents, including solvents and their approximate concentrations.
-
The date when the first waste was added.
-
The name and contact information of the generating researcher or lab.
-
Appropriate hazard pictograms if known (e.g., irritant, toxic).
-
3. On-site Accumulation and Storage:
-
Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak.[2]
-
Fume Hood Usage: When transferring waste into the container, perform the operation inside a certified chemical fume hood to minimize inhalation exposure.[3]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a specified period (typically 6-12 months, check with your institution's EHS), contact your institution's Environmental Health and Safety department to schedule a waste pickup.[4][5]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[2]
5. Decontamination of Empty Containers:
-
Triple Rinsing: To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent that can dissolve this compound (e.g., DMF, followed by a more volatile solvent like acetone or ethanol).[2][4]
-
Rinsate Collection: The rinsate from this procedure is considered hazardous waste and must be collected and disposed of accordingly.[2]
-
Final Disposal: After triple rinsing and air-drying in a fume hood, the defaced container may be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with institutional policies.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
Personal protective equipment for handling JJH260
Information regarding the specific chemical JJH260 could not be located. The following guidance is based on general best practices for handling potentially hazardous chemicals in a laboratory setting. It is imperative to locate the specific Safety Data Sheet (SDS) for this compound from the manufacturer or supplier before handling this substance. The SDS will contain detailed and specific information crucial for ensuring safety.
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount to mitigate risks associated with chemical handling. This guide provides a foundational framework for personal protective equipment (PPE) and safe operational procedures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on a thorough risk assessment based on the specific hazards outlined in the chemical's SDS. The following table summarizes general PPE recommendations for handling chemical compounds in a laboratory.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects against chemical splashes, projectiles, and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). The specific glove material should be selected based on the chemical's breakthrough time and permeation rate, as specified in the SDS. | Prevents skin contact with the chemical, which could lead to irritation, burns, or systemic toxicity. |
| Body Protection | A laboratory coat or a chemically resistant apron or suit. | Protects the skin and personal clothing from spills and splashes. |
| Respiratory Protection | A fume hood should be the primary means of controlling inhalation exposure. If a fume hood is not available or insufficient, a respirator (e.g., N95, or a respirator with appropriate chemical cartridges) may be necessary based on the chemical's volatility and toxicity. | Prevents the inhalation of hazardous vapors, mists, or dusts. The type of respirator must be chosen based on the specific airborne contaminants and their concentrations. |
Experimental Workflow for Safe Chemical Handling
The following diagram illustrates a logical workflow for ensuring safety when working with chemical substances.
Caption: A workflow for safe chemical handling from preparation to disposal.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation : All waste contaminated with this compound, including unused product, empty containers, and contaminated PPE, must be segregated into a designated, clearly labeled, and sealed waste container.
-
Container Labeling : The waste container must be labeled with the chemical name ("this compound Waste") and the appropriate hazard symbols as indicated in the SDS.
-
Institutional Procedures : Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Decontamination : All non-disposable equipment and work surfaces that have come into contact with this compound must be thoroughly decontaminated using a suitable solvent or cleaning agent as recommended in the SDS or by your EHS department.
Disclaimer: The information provided above is for general guidance only and is not a substitute for the specific information contained in a Safety Data Sheet (SDS) for this compound. Always consult the SDS and your institution's safety protocols before handling any chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
